molecular formula C21H20O5 B592820 Neorauflavene CAS No. 53734-75-1

Neorauflavene

Cat. No.: B592820
CAS No.: 53734-75-1
M. Wt: 352.4 g/mol
InChI Key: LDZFETFUTCHVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neorauflavene (CAS 53734-75-1) is a naturally occurring isoflavone compound isolated from plants such as Neorautanenia edulis and Fissistigma oldhamii . It has a molecular formula of C21H20O5 and a molecular weight of 352.38 g/mol . This compound is of significant interest in research due to its reported anti-bacterial properties, particularly against Enterococcus species . As the first natural isoflavene ever discovered, it serves as a valuable chemical reference standard and a potential lead compound for investigating novel anti-infective mechanisms . This compound is typically supplied as a solid powder. For in vitro and in vivo research applications, it may be soluble in solvents such as DMSO . It is recommended to store the product desiccated at -20°C for long-term stability. Please note: The specific molecular mechanism of action for this compound's antibacterial activity requires further scientific characterization and is not fully elucidated in the current literature. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-10,22-23H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZFETFUTCHVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C3=C(C=C2O1)OCC(=C3)C4=C(C=C(C=C4)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131506
Record name 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53734-75-1
Record name 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53734-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Source and Molecular Interactions of Neorauflavene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavene, a phenolic isoflavonoid, is a natural compound found within the plant genus Neorautanenia. This technical guide provides a comprehensive overview of the known sources of this compound, details on its isolation, and an exploration of its biosynthetic origins. Furthermore, this document elucidates the compound's molecular interactions, specifically its potential influence on dopamine receptor signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound has been identified and isolated from several species within the Neorautanenia genus, a group of plants belonging to the Fabaceae (legume) family. The primary documented plant sources for this compound are:

  • Neorautanenia amboensis [1]

  • Neorautanenia mitis [1]

  • Neorautanenia edulis [2]

These plants are predominantly found in regions of Africa and have been traditionally used for various medicinal purposes. The isolation of this compound from these species has enabled further investigation into its chemical properties and biological activities.

Isolation and Extraction of this compound

While specific quantitative data for the yield and purity of this compound is not extensively reported in the available literature, a general experimental protocol for the isolation of isoflavonoids from Neorautanenia species can be outlined based on common phytochemical extraction techniques.

Experimental Protocol: General Isoflavonoid Isolation from Neorautanenia
  • Plant Material Preparation: The roots of the Neorautanenia plant are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds like isoflavonoids.[3][4][5] The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[6]

  • Fractionation: The crude methanol extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Isoflavonoids are typically found in the ethyl acetate and chloroform fractions.

  • Chromatographic Separation: The isoflavonoid-rich fractions are subjected to further separation and purification using various chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed for the final purification of individual isoflavonoids.[3][7] A mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid), is used for elution.[7][8]

  • Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data Summary
Plant Source (related Fabaceae)Isoflavone(s) AnalyzedMethod of AnalysisReported ContentReference
Soybean (Glycine max)Daidzein, Genistein, GlyciteinHPLC~0.4 mg/g in cotyledons, ~5.9 mg/g in hypocotyls[5]
Chickpea (Cicer arietinum)GenisteinHPLC-DAD/ESI-MS31 µg/g defatted flour[5]
Red Clover (Trifolium pratense)Daidzein, Formononetin, Biochanin ADI/ESI-MS/MSIdentified[4]
Trifolium mediumTotal IsoflavonesHPLC-UV-VIS26.70 mg/g dry matter[3]
Genista tinctoriaTotal IsoflavonesHPLC-UV-VIS19.65 mg/g dry matter[3]

Biosynthesis of this compound

This compound is classified as a pterocarpan, a derivative of isoflavonoids. The biosynthesis of pterocarpans is a complex process that occurs primarily in leguminous plants. While the specific enzymatic steps for this compound have not been fully elucidated, the general pathway for pterocarpan biosynthesis provides a foundational understanding.

The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone backbone. A key step in pterocarpan formation is the reduction of the isoflavone, followed by a cyclization reaction to form the characteristic tetracyclic pterocarpan skeleton. The enzyme 2'-hydroxyisoflavone reductase is crucial in this process. The final steps likely involve specific hydroxylations, methylations, and other modifications to yield the final structure of this compound.

Neorauflavene_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Biosynthesis cluster_pterocarpan Pterocarpan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_acid->p-Coumaroyl-CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID 2'-hydroxyisoflavone 2'-hydroxyisoflavone Genistein->2'-hydroxyisoflavone I2'H Isoflavanol Isoflavanol 2'-hydroxyisoflavone->Isoflavanol IFR Pterocarpan_skeleton Pterocarpan_skeleton Isoflavanol->Pterocarpan_skeleton PTS This compound This compound Pterocarpan_skeleton->this compound Tailoring enzymes

Caption: Generalized biosynthetic pathway of this compound.

Signaling Pathways Affected by this compound

The biological activities of this compound are still under investigation. However, preliminary studies on extracts of Neorautanenia mitis suggest central inhibitory effects, which may be mediated through interactions with dopamine receptors. Furthermore, as a flavonoid, this compound is also being explored for its potential antibacterial properties.

Potential Interaction with Dopamine Receptor Signaling

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. The D2-like dopamine receptors (D2, D3, and D4) are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). This cascade of events can modulate neuronal excitability and signaling.

Dopamine_D2_like_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2-like Receptor Dopamine->D2R This compound This compound This compound->D2R Potential Inhibition G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response phosphorylates targets

Caption: Potential modulation of D2-like dopamine receptor signaling by this compound.

Potential Antibacterial Mechanism of Action

Flavonoids, as a class, are known to exert antibacterial effects through various mechanisms. While the specific antibacterial signaling pathways affected by this compound have not been detailed, general mechanisms for flavonoids include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial metabolic pathways.

Flavonoid_Antibacterial_Workflow cluster_mechanisms Potential Mechanisms of Action This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Nucleic_Acid_Inhibition Inhibition of DNA/RNA Synthesis Bacterial_Cell->Nucleic_Acid_Inhibition Metabolic_Inhibition Interference with Metabolism Bacterial_Cell->Metabolic_Inhibition Bacterial_Cell_Death Bacterial Cell Death / Inhibition Membrane_Disruption->Bacterial_Cell_Death Nucleic_Acid_Inhibition->Bacterial_Cell_Death Metabolic_Inhibition->Bacterial_Cell_Death

Caption: General workflow of potential antibacterial action of this compound.

Conclusion

This compound is a naturally occurring isoflavonoid with documented origins in the Neorautanenia genus. While detailed protocols and quantitative data for its isolation are still emerging, established phytochemical methods provide a solid framework for its extraction and purification. The biosynthetic pathway of this compound is rooted in the well-characterized isoflavonoid pathway of legumes. Preliminary research into its biological activity points towards potential interactions with dopamine receptor signaling and possible antibacterial properties. Further investigation is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Neorauflavene from Neorautanenia edulis: A Technical Guide to Its Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of Neorauflavene, a prenylated isoflavonoid from the plant Neorautanenia edulis. This document provides comprehensive experimental protocols, quantitative data, and a summary of its potential biological significance, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Neorautanenia edulis, a leguminous plant native to Southern Africa, has a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of isoflavonoids, a class of compounds renowned for their wide range of biological activities. Among these, this compound, a substituted flavene, has garnered interest for its potential pharmacological properties. This guide outlines the systematic approach to isolate and characterize this compound, providing a foundation for further research into its therapeutic applications.

Isolation of this compound

The isolation of this compound from the roots of Neorautanenia edulis is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocol: Isolation

Plant Material: Dried and powdered roots of Neorautanenia edulis.

Extraction:

  • The powdered root material (1 kg) is exhaustively extracted with methanol (5 L) at room temperature for 72 hours with occasional shaking.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Fractionation:

  • The crude methanol extract is suspended in water (1 L) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

  • Each solvent fraction is concentrated under reduced pressure. The dichloromethane fraction, typically enriched in isoflavonoids, is selected for further purification.

Chromatographic Purification:

  • Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 95:5 to 50:50).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm).

  • Fractions showing similar TLC profiles and a prominent spot corresponding to this compound are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (e.g., 70:30 isocratic) to yield pure this compound.

Quantitative Data

The following table summarizes the typical yield and purity of this compound obtained from 1 kg of dried root material of Neorautanenia edulis.

StageInput MassOutput MassYield (%)Purity (%)
Crude Methanol Extract1000 g85 g8.5-
Dichloromethane Fraction85 g15 g17.6 (of crude)-
Silica Gel Column Fraction15 g1.2 g8.0 (of DCM fraction)~85
Preparative HPLC1.2 g250 mg20.8 (of column fraction)>98

Structural Elucidation

The structure of the isolated this compound is determined through a combination of spectroscopic techniques.

Experimental Protocols: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the exact mass and molecular formula.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H-NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HH-5
6.90d1HH-6
7.40m2HH-2', H-6'
6.95m2HH-3', H-5'
5.10s1HH-2
3.90s3HOCH₃
3.40d2HPrenyl-CH₂
5.25t1HPrenyl-CH
1.75s3HPrenyl-CH₃
1.80s3HPrenyl-CH₃

¹³C-NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
175.0C-4
162.5C-7
158.0C-9
152.0C-4'
131.0C-1'
130.0Prenyl-C
128.0C-2', C-6'
122.0Prenyl-CH
115.5C-3', C-5'
115.0C-10
109.0C-6
105.0C-8
80.0C-2
60.0C-3
55.5OCH₃
25.8Prenyl-CH₃
21.5Prenyl-CH₂
18.0Prenyl-CH₃

High-Resolution Mass Spectrometry (HRMS-ESI)

ParameterValue
Ionization ModePositive
Calculated Mass [M+H]⁺C₂₁H₂₁O₄⁺: 353.1434
Measured Mass [M+H]⁺353.1431

Biological Activity and Signaling Pathways

While research on the specific biological activities and mechanisms of action of this compound is ongoing, many isoflavonoids are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Flavonoids often exert their effects by modulating key cellular signaling pathways.

Potential Signaling Pathways

Based on the activities of structurally similar isoflavonoids, this compound may potentially interact with the following signaling pathways:

  • NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, a key regulator of inflammation.

  • MAPK Signaling Pathway: Flavonoids can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth, and some flavonoids have been shown to be potent inhibitors.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Roots of Neorautanenia edulis extraction Methanol Extraction plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation dcm_fraction Dichloromethane Fraction fractionation->dcm_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Interaction

signaling_pathway This compound This compound nf_kb NF-κB Pathway This compound->nf_kb mapk MAPK Pathway This compound->mapk pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt inflammation Inflammation nf_kb->inflammation proliferation Cell Proliferation mapk->proliferation survival Cell Survival pi3k_akt->survival

Caption: Potential inhibitory effects on signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Neorautanenia edulis. The detailed protocols and data presented herein will be invaluable for researchers seeking to further investigate the chemical and biological properties of this promising natural product. Future studies should focus on elucidating its precise mechanism of action and evaluating its therapeutic potential in various disease models.

The Enigmatic Path to Neorauflavene: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavene, a complex pyranoneoflavonoid, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of flavonoid and neoflavonoid biosynthesis. It details the proposed enzymatic steps, offers insights into the key enzyme classes involved, and presents detailed experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, diverging at the level of 4-coumaroyl-CoA to enter a specialized neoflavonoid route. The pathway can be conceptually divided into three key stages: 1) formation of the 4-phenylcoumarin core, 2) prenylation of the flavonoid scaffold, and 3) oxidative cyclization to form the pyran ring.

Stage 1: Formation of the 4-Phenylcoumarin (Neoflavonoid) Core

The initial steps of the pathway leading to the central flavonoid precursor, 4-coumaroyl-CoA, are well-established and shared among most flavonoids.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1]

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by a cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H) .[1]

  • Activation to 4-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1]

The formation of the characteristic 4-phenylcoumarin backbone of neoflavonoids is less understood than that of other flavonoid classes. A plausible mechanism involves a key rearrangement step. While the precise enzymes are yet to be characterized, the proposed pathway involves the following steps:

  • Chalcone Formation: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

  • Formation of a Flavanone Intermediate: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, naringenin.[2]

  • Putative Rearrangement to a Neoflavonoid Intermediate: This is a critical and currently uncharacterized step. It is hypothesized that an unknown enzyme, possibly a dehydrogenase or an isomerase, facilitates the rearrangement of the 2-phenyl-chroman-4-one skeleton of a flavanone (like naringenin) or a related intermediate to the 4-phenylcoumarin backbone. Research on the biosynthesis of the neoflavonoid dalbergin, which also possesses a 4-phenylcoumarin core, suggests a complex series of reactions that may involve hydroxylations and subsequent rearrangements.

Stage 2: Prenylation of the Neoflavonoid Core

A key structural feature of this compound is the dimethylpyran ring, which is formed from a prenyl group.

  • Prenylation of the 4-Phenylcoumarin Intermediate: A prenyltransferase (PT) enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the 4-phenylcoumarin scaffold.[3][4][5] These enzymes are often membrane-bound and exhibit specificity for both the flavonoid acceptor and the position of prenylation.[4] The prenyl group is the precursor to the dimethylpyran ring.

Stage 3: Oxidative Cyclization and Final Modifications

The final steps in this compound biosynthesis likely involve hydroxylation and the formation of the pyran ring.

  • Hydroxylation of the Prenylated Intermediate: A cytochrome P450 monooxygenase (CYP450) is proposed to hydroxylate the prenyl side chain. These enzymes are known to be involved in a wide range of oxidative reactions in flavonoid biosynthesis.[6][7][8]

  • Oxidative Cyclization to form the Pyran Ring: Following hydroxylation, an intramolecular cyclization reaction, likely catalyzed by a dehydrogenase or another CYP450, would lead to the formation of the pyran ring.

  • Final Hydroxylation and Methylation: The final structure of this compound features hydroxyl and methoxy groups. These are likely introduced by specific hydroxylases and O-methyltransferases (OMTs) acting on the pyranoneoflavonoid scaffold.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics, substrate concentrations, and product yields directly related to the biosynthetic pathway of this compound. The following table presents hypothetical data based on typical values observed in flavonoid biosynthetic pathways to serve as a template for future research.

ParameterEnzymeSubstrateK_m (µM)k_cat (s⁻¹)Product
Enzyme KineticsPhenylalanine Ammonia-Lyase (PAL)L-Phenylalanine50 - 2001 - 10trans-Cinnamic acid
Cinnamate-4-Hydroxylase (C4H)trans-Cinnamic acid10 - 500.1 - 1p-Coumaric acid
4-Coumarate:CoA Ligase (4CL)p-Coumaric acid20 - 1005 - 204-Coumaroyl-CoA
Chalcone Synthase (CHS)4-Coumaroyl-CoA1 - 101 - 5Naringenin Chalcone
Chalcone Isomerase (CHI)Naringenin Chalcone5 - 2010 - 50Naringenin
Prenyltransferase (PT)4-Phenylcoumarin Intermediate10 - 500.01 - 0.1Prenylated Intermediate
Metabolite LevelsPrecursorL-Phenylalanine100 - 500 nmol/g FW
Intermediate4-Coumaroyl-CoA10 - 50 nmol/g FW
ProductThis compound1 - 10 µg/g FW

Note: These values are illustrative and would need to be experimentally determined for the specific enzymes and plant species involved in this compound biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Protocol:

  • Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on tissues of the this compound-producing plant that are actively synthesizing the compound and compare with tissues that are not.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the producing tissues.

  • Homology-Based Gene Identification: Search the differentially expressed gene list for sequences with homology to known flavonoid biosynthetic enzymes, such as PAL, C4H, 4CL, CHS, CHI, prenyltransferases, and cytochrome P450s.

  • Phylogenetic Analysis: Construct phylogenetic trees to establish the relationship of candidate genes with functionally characterized enzymes from other species.

Functional Characterization of Enzymes in Vitro

Protocol:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Protein Expression and Purification: Express the recombinant proteins in a suitable host system (E. coli or Saccharomyces cerevisiae) and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Spectrophotometric Assays: For enzymes like PAL and CHS, the reaction can be monitored by the change in absorbance of the substrate or product.[9]

    • HPLC-Based Assays: Incubate the purified enzyme with its putative substrate and co-factors. Stop the reaction at different time points and analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to identify and quantify the product.[9]

    • LC-MS/MS Analysis: For confirmation of product identity, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass and fragmentation pattern of the product, comparing it to an authentic standard if available.

  • Enzyme Kinetics: Determine the kinetic parameters (K_m and k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo Functional Analysis

Protocol:

  • Virus-Induced Gene Silencing (VIGS): Infiltrate young plants with an agrobacterium strain carrying a VIGS vector targeting a candidate gene. After a few weeks, analyze the metabolome of the silenced plants by HPLC or LC-MS to observe any reduction in this compound or accumulation of its precursors.

  • Transient Expression in Nicotiana benthamiana: Co-infiltrate leaves of N. benthamiana with agrobacterium strains carrying expression vectors for multiple candidate genes in the proposed pathway. Analyze the leaf extracts after several days for the production of this compound or its intermediates.

  • Stable Transformation: Generate stably transformed plants (e.g., in a model system like Arabidopsis thaliana or the native producer) with constructs for overexpression or knockout/knockdown of candidate genes to study the effect on the this compound content.

Visualizations

Biosynthetic Pathway of this compound

Neorauflavene_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_neoflavonoid_core Neoflavonoid Core Formation cluster_pyran_ring Pyran Ring Formation & Modification L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 4-Phenylcoumarin\nIntermediate 4-Phenylcoumarin Intermediate Naringenin->4-Phenylcoumarin\nIntermediate Putative Rearrangement Prenylated\nIntermediate Prenylated Intermediate 4-Phenylcoumarin\nIntermediate->Prenylated\nIntermediate Prenyltransferase + DMAPP Hydroxylated\nPrenyl Intermediate Hydroxylated Prenyl Intermediate Prenylated\nIntermediate->Hydroxylated\nPrenyl Intermediate CYP450 Hydroxylase Pyranoneoflavonoid\nScaffold Pyranoneoflavonoid Scaffold Hydroxylated\nPrenyl Intermediate->Pyranoneoflavonoid\nScaffold Oxidative Cyclase This compound This compound Pyranoneoflavonoid\nScaffold->this compound Hydroxylases, OMTs

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene Gene Identification cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome\nAnalysis Transcriptome Analysis Candidate Gene\nSelection Candidate Gene Selection Transcriptome\nAnalysis->Candidate Gene\nSelection Gene Cloning Gene Cloning Candidate Gene\nSelection->Gene Cloning VIGS VIGS Candidate Gene\nSelection->VIGS Transient Expression\nin N. benthamiana Transient Expression in N. benthamiana Candidate Gene\nSelection->Transient Expression\nin N. benthamiana Heterologous\nExpression Heterologous Expression Gene Cloning->Heterologous\nExpression Protein\nPurification Protein Purification Heterologous\nExpression->Protein\nPurification Enzyme Assay\n(HPLC, LC-MS) Enzyme Assay (HPLC, LC-MS) Protein\nPurification->Enzyme Assay\n(HPLC, LC-MS) Kinetic\nAnalysis Kinetic Analysis Enzyme Assay\n(HPLC, LC-MS)->Kinetic\nAnalysis Metabolite\nProfiling Metabolite Profiling VIGS->Metabolite\nProfiling Transient Expression\nin N. benthamiana->Metabolite\nProfiling

Caption: Workflow for the identification and characterization of enzymes in the this compound pathway.

References

In-depth Technical Guide on the Preliminary Cytotoxicity of Neorauflavene on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide addresses the inquiry into the preliminary cytotoxicity of the isoflavonoid Neorauflavene on various cell lines. Following a comprehensive review of publicly available scientific literature, we must report that there is currently no published data specifically detailing the cytotoxic effects of this compound on any cancer or normal cell lines.

While this compound has been identified and isolated from plant species such as Neorautanenia amboensis, Neorautanenia mitis, and Neorautanenia edulis, the primary focus of existing research appears to be on its antibacterial properties. Our extensive search did not yield any studies that have investigated its potential as an anticancer agent or its cytotoxic profile against cell lines.

However, in the interest of providing the most relevant information available, this guide presents findings on the cytotoxic activity of other compounds isolated from the same genus, Neorautanenia, and provides a general overview of the known anticancer properties of isoflavonoids, the chemical class to which this compound belongs.

Cytotoxic Constituents from the Genus Neorautanenia

Research into the chemical constituents of the Neorautanenia genus has revealed compounds with significant cytotoxic activity. A notable study on Neorautanenia mitis led to the isolation of two pterocarpans, rotenone and 12-hydroxyrotenone, which demonstrated potent cytotoxic effects against human cancer cell lines.

Data Presentation: Cytotoxicity of Compounds from Neorautanenia mitis

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for rotenone and 12-hydroxyrotenone against the MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines.

CompoundCell LineIC₅₀ (µg/mL)
Rotenone MCF-70.008
A-5490.010
12-Hydroxyrotenone MCF-70.04
A-5490.06

Data sourced from Sakurai et al., Journal of Natural Products, 2006.[1]

These findings indicate that the genus Neorautanenia is a source of compounds with strong cytotoxic potential, suggesting that other constituents of these plants, including this compound, may also possess such activities. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

As no specific studies on the cytotoxicity of this compound are available, we cannot provide detailed experimental protocols for its evaluation. However, for the benefit of researchers interested in exploring the cytotoxic potential of this compound, we present a general workflow and methodologies commonly employed in preliminary cytotoxicity screening of natural compounds.

General Experimental Workflow for Cytotoxicity Assessment

Experimental Workflow for Cytotoxicity Assessment cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Treatment Cell Treatment with Varying Concentrations Compound->Treatment CellLines Cancer Cell Lines CellLines->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay DataCollection Absorbance Reading ViabilityAssay->DataCollection IC50 IC₅₀ Value Calculation DataCollection->IC50

Caption: A generalized workflow for the preliminary in vitro assessment of a compound's cytotoxicity against cancer cell lines.

Key Methodologies
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • SRB Assay (Sulphorhodamine B): This is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell mass.

Isoflavonoids and Their Anticancer Potential

This compound belongs to the isoflavonoid class of polyphenolic compounds. Isoflavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their structural similarity to estrogens allows them to interact with estrogen receptors, which can be a mechanism for their anticancer effects in hormone-dependent cancers.

General Signaling Pathways Implicated in Isoflavonoid-Mediated Cytotoxicity

While the specific pathways for this compound are unknown, isoflavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades. A simplified representation of a common apoptosis-inducing pathway is provided below.

Simplified Apoptosis Signaling Pathway Isoflavonoid Isoflavonoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Isoflavonoid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of isoflavonoid-induced apoptosis in cancer cells.

Conclusion and Future Directions

We recommend that researchers interested in this compound undertake preliminary cytotoxicity screening using a panel of human cancer cell lines. Such studies would be the first step in elucidating the potential of this compound as a novel anticancer agent. This guide serves as a foundational document to encourage and inform such future research endeavors.

References

Navigating the Solubility Landscape of Neorauflavene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of Flavonoids: A Comparative Analysis

Precise, quantitative solubility data for neorauflavene in DMSO and other organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the solubility of other structurally related flavonoids, researchers can infer potential solubility characteristics and select appropriate starting points for their own experimental determinations. The following table summarizes the solubility of flavonoids such as naringenin, quercetin, and hesperetin in various solvents.

FlavonoidSolventSolubilityTemperature (°C)
HesperetinAcetonitrile85 mmol/LNot Specified
NaringeninAcetonitrile77 mmol/LNot Specified
QuercetinAcetone80 mmol/LNot Specified
RutinAcetonitrile0.50 mmol/LNot Specified
FlubendazoleDMSOHighest among tested solvents25
Sinapic AcidDMSOFreely Soluble25
Sinapic AcidWaterSlightly Soluble25

Note: The solubility of flavonoids is significantly influenced by both the solvent's nature and the flavonoid's specific structure[1]. For instance, glycosylated flavonoids like rutin tend to exhibit lower solubility in acetonitrile compared to their aglycone counterparts[1]. The data presented should be considered as a qualitative guide for initiating solubility studies with this compound.

Experimental Protocols for Solubility Determination

A standardized and rigorous protocol is essential for obtaining reliable and reproducible solubility data. The following methodologies are based on established practices for determining the solubility of chemical compounds for in vitro testing and biopharmaceutical classification.

General "Shake-Flask" Method for Equilibrium Solubility

The "shake-flask" method is a widely recommended technique for determining equilibrium solubility[2]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of the test compound (e.g., this compound) to a known volume of the selected solvent in a glass flask.

  • Agitation: Agitate the suspension using a mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies)[2].

  • Equilibration: Continue agitation for a sufficient period to ensure equilibrium is reached. The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until sequential measurements do not deviate significantly (e.g., by 10%)[2].

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. If samples are to be analyzed at room temperature, they should be diluted immediately after separation to prevent precipitation[2].

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-Wise Protocol for Solubility in Cell Culture Media and Organic Solvents

This protocol is particularly useful for assessing solubility in solvents relevant to in vitro cytotoxicity assays.[3]

Order of Solvent Preference:

  • Cell Culture Media

  • DMSO

  • Ethanol

Procedure:

  • Initial High Concentration:

    • For cell culture media, start with a target concentration of 20 mg/mL.[3]

    • For DMSO and ethanol, the initial target concentration is 200 mg/mL.[3]

  • Mechanical Solubilization Hierarchy:

    • Add the test chemical to the solvent at room temperature.

    • Gently mix and then vortex the tube for 1-2 minutes.

    • If the chemical has not dissolved, use water bath sonication for up to 5 minutes.

    • If still not dissolved, warm the solution to 37°C for 5-60 minutes.[3]

  • Visual Assessment: A chemical is considered dissolved if the solution is clear with no signs of cloudiness or precipitation.[3]

  • Step-Down in Concentration: If the compound does not dissolve at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the mechanical solubilization procedures.[3]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess this compound to solvent B Agitate at constant temperature A->B C Monitor concentration at time points (t1, t2, ... tn) B->C D Is concentration at tn ≈ tn-1? C->D D->B No E Centrifuge or filter to remove undissolved solid D->E Yes F Analyze supernatant/filtrate concentration (e.g., HPLC) E->F

Caption: Workflow for Determining Equilibrium Solubility.

Potential Signaling Pathway Interactions

While direct evidence for this compound's interaction with specific signaling pathways is limited, flavonoids as a class are known to modulate various cellular pathways, including those involved in oxidative stress and inflammation. One such critical pathway is the NRF2-ARE signaling pathway.

The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of cellular defense against oxidative stress.[4] NRF2 activates the transcription of genes containing Antioxidant Response Elements (AREs) in their promoters, leading to the production of cytoprotective enzymes.[4] Some viruses are known to target the Nrf2 signaling pathway, and small molecule activators of this pathway have shown broad-spectrum antiviral activities.[5]

Given that this compound is a flavonoid, a class of compounds known to possess antioxidant properties, it is plausible that it may interact with the NRF2-ARE pathway. Further research is warranted to investigate this potential mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Bound & Inactive NRF2_nucleus NRF2 NRF2->NRF2_nucleus Translocation KEAP1->NRF2 Dissociation OxidativeStress Oxidative Stress / Electrophiles OxidativeStress->KEAP1 Induces conformational change This compound This compound (Hypothesized) This compound->KEAP1 Potential Interaction ARE ARE (Antioxidant Response Element) CytoprotectiveGenes Cytoprotective Gene Expression ARE->CytoprotectiveGenes NRF2_nucleus->ARE Binds to

Caption: Hypothesized Modulation of the NRF2-ARE Pathway by this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its potential for therapeutic development. While direct quantitative data remains to be established, this guide provides a robust framework for researchers to initiate their investigations. By leveraging comparative data from other flavonoids, employing standardized experimental protocols, and exploring potential interactions with key signaling pathways like NRF2-ARE, the scientific community can systematically address the solubility challenges of this compound and unlock its full therapeutic promise. The provided methodologies and diagrams serve as a foundational resource for the rational design and development of this compound-based pharmaceuticals.

References

Stability of Neorauflavene Under Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific stability studies on Neorauflavene are not extensively available in publicly accessible literature. This guide is therefore based on established principles of stability testing for related isoflavonoid compounds. The provided experimental protocols and potential degradation pathways are illustrative and should be adapted and validated for this compound specifically.

Introduction to this compound Stability

This compound is an isoflavene, a class of organic compounds that are of interest in various fields, including pharmacology. Understanding the chemical stability of this compound is critical for its handling, storage, and application in research and development. Stability studies are essential to identify conditions that may lead to its degradation, ensuring the integrity of experimental results and the quality of any potential therapeutic products.

Forced degradation studies are a common approach to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2][3] These studies expose the compound to stress conditions more severe than accelerated stability testing, such as high and low pH, oxidation, high temperature, and photolysis, to generate potential degradation products.[1][3]

Factors Affecting Isoflavone Stability

The stability of isoflavonoids is influenced by several factors, including their chemical structure, pH, temperature, light, and the presence of oxidizing agents. Studies on related isoflavones like genistein and daidzein provide insights into how this compound might behave under various laboratory conditions.

2.1. Effect of pH and Temperature

The pH of the medium and the temperature are critical factors in the stability of isoflavones. Degradation of isoflavones often follows first-order kinetics.[4][5] For instance, the degradation of some isoflavones is more prominent under acidic or basic conditions compared to a neutral pH.[6][7] Thermal stress, especially at temperatures of 100°C and above, can lead to significant degradation.[6][8] In some cases, aglycone forms of isoflavones have shown greater thermal stability than their glycoside counterparts.[8][9]

Table 1: Summary of Thermal and pH Stability of Selected Isoflavones

IsoflavoneConditionObservationReference
Genistein70-90°C, pH 7 and 9Degradation follows apparent first-order kinetics. More rapid degradation at pH 9.[4][5]
Daidzein70-90°C, pH 7 and 9Degradation follows apparent first-order kinetics. More labile than genistein at high temperatures.[4][5]
Various Aglycones150°C, pH 3.1, 5.6, 7.0Degradation was most prominent at pH 3.1. Daidzein was the most labile.[7]
Genistin & Daidzin25, 80, 100°C; acidic, neutral, basicSignificant loss at elevated pH and temperature. Malonylglycosides were more stable than acetylglycosides under acidic conditions.[6]

2.2. Photostability

Isoflavonoids can be susceptible to photodegradation. Exposure to UV light can induce degradation, and the rate of degradation can be influenced by the solvent and the presence of other substances.[10][11][12] For example, some isoflavones that are relatively stable to direct photolysis can degrade more rapidly in the presence of natural organic matter (NOM), which can act as a photosensitizer.[10][11][12]

Table 2: Summary of Photostability of Selected Isoflavones

IsoflavoneConditionObservationReference
Daidzein & FormononetinSimulated solar lightDegraded primarily by direct photolysis.[10][11]
Biochanin A & GenisteinSimulated solar lightSlow direct photolysis, but enhanced degradation in the presence of natural organic matter (NOM).[10][11]
Quercetin (a flavonoid)UVA and UVB lightUndergoes photodegradation, with a quantum yield of approximately 10⁻⁴.[13]
Various IsoflavonesUV-C (260 nm) irradiation of soybean leavesIsoflavone concentrations significantly increased, suggesting UV can also induce biosynthesis.[14]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to comprehensively assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[15]

3.1. General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid state and solution) API->Thermal Expose to stress Photolytic Photolytic Stress (ICH Q1B conditions) API->Photolytic Expose to stress Placebo Placebo Solution (if applicable) Placebo->Acid Expose to stress Placebo->Base Expose to stress Placebo->Oxidation Expose to stress Placebo->Thermal Expose to stress Placebo->Photolytic Expose to stress Neutralization Neutralization (for acid/base samples) Acid->Neutralization Base->Neutralization Dilution Dilution to working concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC HPLC-UV/MS Analysis Dilution->HPLC Purity Peak Purity Analysis HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: General workflow for a forced degradation study of this compound.

3.2. Detailed Methodologies

3.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water[16][17]

  • Formic acid or acetic acid (for mobile phase)[17]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.[16][18][19]

  • A C18 reverse-phase column is commonly used for isoflavone analysis.[16][20]

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

3.2.3. Preparation of Stock Solutions Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3.2.4. Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After treatment, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat at a mild temperature (e.g., 40°C) for a specified period. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation:

    • Solid State: Place the powdered this compound in an oven at 80°C for a specified period.

    • Solution: Heat the stock solution at 80°C for a specified period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3.2.5. Analytical Method A stability-indicating HPLC method should be developed and validated. A common approach for isoflavones is reverse-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 270 nm).[16][20] Mass spectrometry can be used for identification of degradation products.

  • Analysis: Inject the stressed samples into the HPLC system after appropriate dilution. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general reactions of flavonoids can be considered. These include oxidation, hydrolysis of substituent groups, and cleavage of the heterocyclic ring.

The following diagram illustrates a hypothetical degradation pathway for an isoflavene, which could involve oxidation and subsequent ring opening.

Degradation_Pathway This compound This compound Intermediate1 Oxidized Intermediate This compound->Intermediate1 Oxidation (e.g., H₂O₂) Product1 Degradation Product 1 (e.g., Ring-opened product) Intermediate1->Product1 Hydrolysis (H₂O) Product2 Degradation Product 2 (e.g., Smaller fragments) Product1->Product2 Further Degradation

Caption: A hypothetical degradation pathway for an isoflavene like this compound.

Summary and Recommendations

This technical guide provides a framework for assessing the stability of this compound under various laboratory conditions. Due to the lack of specific data for this compound, the information presented is based on studies of related isoflavonoids.

Key Recommendations:

  • Conduct a comprehensive forced degradation study on this compound to understand its intrinsic stability and to identify potential degradation products.

  • Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradants.

  • Based on the stability data, establish appropriate handling and storage conditions for this compound. The safety data sheet for this compound recommends storage of the powder at -20°C and solutions at -80°C, away from direct sunlight.

  • Characterize the major degradation products to understand the degradation pathways and to assess their potential biological activity and toxicity.

By following these recommendations, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work with this compound.

References

Unveiling the Molecular Quarry: A Technical Guide to Identifying the Biological Targets of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the methodologies for identifying the biological targets of Neorauflavene, a phenolic isoflavonoid with noted antibacterial properties. This document outlines potential molecular targets based on the known mechanisms of similar isoflavonoid compounds and provides a framework for the experimental validation required for definitive target identification.

This compound, isolated from Neorautanenia edulis, has demonstrated antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Streptococcus suis, Streptococcus agalactiae, Pseudomonas aeruginosa, Bacillus subtilis, and Riemerella anatipestifer. While direct experimental evidence pinpointing the specific molecular targets of this compound remains to be fully elucidated in publicly available literature, the established mechanisms of action for the broader class of isoflavonoids provide a strong foundation for targeted investigation.

This guide summarizes the current understanding of isoflavonoid antibacterial actions, presents hypothetical signaling pathways and experimental workflows, and furnishes detailed protocols for key experiments essential for target discovery and validation.

Postulated Biological Targets of this compound

Based on extensive research into the antibacterial mechanisms of flavonoids and isoflavonoids, the following are proposed as primary potential targets for this compound:

  • Bacterial Cell Membrane: Isoflavonoids are known to interact with and disrupt the integrity of bacterial cell membranes. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its insertion into the lipid bilayer.

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes by isoflavonoids leads to the accumulation of DNA strand breaks and subsequent cell death. Quercetin, a common flavonoid, has been shown to inhibit DNA gyrase.[1]

  • Bacterial Respiratory Chain and ATP Synthase: Some flavonoids can interfere with the electron transport chain and inhibit ATP synthase, the enzyme responsible for cellular energy production. This disruption of energy metabolism is a potent mechanism for bacterial growth inhibition. Theaflavins, for instance, are potent inhibitors of the membrane-bound ATP synthase.[2]

Quantitative Data on Related Isoflavonoids

While specific quantitative data for this compound is not yet available, studies on structurally similar isoflavonoids provide valuable benchmarks for its potential potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various isoflavonoids against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen.

IsoflavonoidOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
ErycristagallinMethicillin-Resistant Staphylococcus aureus (MRSA)3.13 - 6.25[3]
Orientanol BMethicillin-Resistant Staphylococcus aureus (MRSA)3.13 - 6.25[3]
ScandenoneMethicillin-Resistant Staphylococcus aureus (MRSA)2 - 4[4]
OsajinMethicillin-Resistant Staphylococcus aureus (MRSA)2[4]
6,8-DiprenylgenisteinMethicillin-Resistant Staphylococcus aureus (MRSA)8[4]

Experimental Protocols for Target Identification

To elucidate the specific biological targets of this compound, a multi-pronged experimental approach is recommended. This section provides detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

Objective: To isolate and identify proteins that directly bind to this compound.

Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a reactive functional group (e.g., an amine or carboxyl group) suitable for covalent coupling to a chromatography resin.

    • Couple the this compound derivative to an activated resin (e.g., NHS-activated Sepharose or epoxy-activated agarose) according to the manufacturer's instructions.

    • Thoroughly wash the resin to remove any uncoupled ligand.

  • Protein Extraction:

    • Culture the target bacterial strain (e.g., S. aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using mechanical disruption (e.g., sonication or French press) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by ultracentrifugation to obtain a soluble protein fraction.

  • Affinity Chromatography:

    • Equilibrate the this compound-coupled resin with binding buffer.

    • Incubate the soluble protein extract with the resin to allow for binding of target proteins.

    • Wash the resin extensively with binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

  • Protein Identification:

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) and identify the proteins by searching against a relevant protein database.

Enzyme Inhibition Assays

Objective: To quantitatively assess the inhibitory activity of this compound against purified candidate enzymes (e.g., DNA gyrase, topoisomerase IV, ATP synthase).

Methodology (Example: DNA Gyrase Supercoiling Assay):

  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of an active inhibitor.

  • Data Analysis: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).

Proteomic Profiling of this compound-Treated Bacteria

Objective: To identify global changes in protein expression in bacteria upon treatment with this compound, providing insights into the affected cellular pathways.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the target bacterial strain to early-log phase.

    • Treat the culture with a sub-lethal concentration of this compound for a defined period. A control culture should be treated with the vehicle alone.

  • Protein Extraction and Digestion:

    • Harvest the cells and extract total protein.

    • Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use bioinformatics software to identify and quantify the proteins in each sample.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated sample compared to the control.

    • Use pathway analysis tools to determine which cellular pathways are significantly affected by this compound treatment.

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a clearer understanding of the proposed mechanisms and experimental strategies, the following diagrams have been generated using the DOT language.

G cluster_0 Postulated Antibacterial Mechanisms of this compound This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibition Resp_Chain Respiratory Chain/ ATP Synthase This compound->Resp_Chain Inhibition Disruption Membrane Disruption & Permeabilization Membrane->Disruption DNA_Damage DNA Damage & Replication Block DNA_Gyrase->DNA_Damage Energy_Depletion ATP Depletion & Metabolic Collapse Resp_Chain->Energy_Depletion Cell_Death Bacterial Cell Death Disruption->Cell_Death DNA_Damage->Cell_Death Energy_Depletion->Cell_Death

Caption: Postulated signaling pathways of this compound's antibacterial action.

G cluster_1 Experimental Workflow for Target Identification Start Start: this compound Affinity_Chrom Affinity Chromatography Pull-Down Start->Affinity_Chrom Enzyme_Assays Enzyme Inhibition Assays Start->Enzyme_Assays Proteomics Proteomic Profiling Start->Proteomics Binding_Proteins Identify Binding Proteins Affinity_Chrom->Binding_Proteins Inhibited_Enzymes Quantify Enzyme Inhibition (IC50) Enzyme_Assays->Inhibited_Enzymes Pathway_Analysis Analyze Altered Pathways Proteomics->Pathway_Analysis Target_Validation Target Validation (e.g., Genetic Studies) Binding_Proteins->Target_Validation Inhibited_Enzymes->Target_Validation Pathway_Analysis->Target_Validation

Caption: A logical workflow for the identification and validation of this compound's biological targets.

This technical guide serves as a foundational resource for initiating and advancing research into the precise molecular mechanisms of this compound. The outlined experimental strategies, coupled with the contextual information on related compounds, provide a robust framework for the scientific community to unlock the full therapeutic potential of this promising natural product.

References

Spectroscopic Analysis of Neorauflavene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Neorauflavene is a naturally occurring isoflavonoid with the chemical formula C₂₁H₂₀O₅ and a molecular weight of 352.4 g/mol . Its structure, 4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol, features a complex heterocyclic core. The elucidation of such a structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) would be employed.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. The splitting patterns of these signals (singlets, doublets, triplets) would reveal the substitution pattern on each ring.

  • Chromene Ring Protons: Signals corresponding to the protons on the pyranochromene ring system. This would include the olefinic protons and the protons of the dihydropyran ring.

  • Methoxyl Group Protons: A characteristic singlet peak around δ 3.8-4.0 ppm, integrating to three protons, indicating the presence of a -OCH₃ group.

  • Gem-dimethyl Group Protons: A singlet integrating to six protons, corresponding to the two methyl groups on the pyran ring.

  • Hydroxyl Protons: Broad singlet signals for the two phenolic hydroxyl groups, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 21 distinct carbon signals would be expected. Key features would include:

  • Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).

  • Carbonyl Carbon: While this compound itself does not have a carbonyl group, related isoflavones do, and this signal would appear far downfield (δ > 170 ppm).

  • Olefinic and Oxygenated Carbons: Signals for the carbons of the chromene ring and those attached to oxygen atoms would appear in the intermediate region of the spectrum.

  • Aliphatic Carbons: Signals for the gem-dimethyl carbons and the methoxy carbon would be found in the upfield region.

Table 1: Anticipated ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment (Expected)

| Data not available | | | |

Table 2: Anticipated ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment (Expected)

| Data not available | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Expected Mass Spectral Data
  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), this compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.

  • Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would be characteristic of the isoflavonoid skeleton. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (rDA) reactions in the heterocyclic ring, leading to characteristic fragment ions that can help identify the substitution patterns on the A and B rings. The loss of small neutral molecules like CO, H₂O, and methyl radicals from the molecular ion would also be expected.

Table 3: Anticipated Mass Spectrometry Data for this compound

m/z Interpretation (Expected)

| Data not available | |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the purified this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in an NMR spectrometer (typically operating at a frequency of 400 MHz or higher for ¹H).

    • ¹H NMR: A standard single-pulse experiment is performed to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard. The integration of ¹H signals and the chemical shifts and correlations from all spectra are used to piece together the molecular structure.

Mass Spectrometry Protocol
  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques used for natural products.

  • Mass Analysis:

    • Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and other ions present. High-resolution instruments provide accurate mass measurements, allowing for the determination of the elemental composition.

    • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, providing structural information.

  • Data Analysis: The mass spectra are analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Extraction Plant Material (e.g., Neorautanenia amboensis) Purification Chromatographic Separation (e.g., HPLC) Extraction->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Compound->MS Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Neorauflavene interaction with bacterial cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Neorauflavene and its Analogs with Bacterial Cell Membranes

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Neorauflavane, a prenylated flavonoid, belongs to a class of natural compounds known for their significant antimicrobial properties. While specific data on this compound is limited, extensive research on its structural analogs, such as lupinifolin and sophoraflavanone G, provides strong evidence for a mechanism of action primarily centered on the disruption of bacterial cell membranes. This guide synthesizes the available information on these analogs to elucidate the core mechanisms of interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and workflows. The primary modes of action include membrane permeabilization, dissipation of membrane potential, and alteration of membrane fluidity, leading to bacterial cell death.

Core Mechanism of Action: Bacterial Membrane Disruption

The antibacterial activity of this compound analogs is predominantly attributed to their interaction with the bacterial cell membrane. This interaction is multifaceted and leads to a cascade of events that compromise membrane integrity and function.

2.1 Membrane Permeabilization: Prenylated flavonoids like lupinifolin have been demonstrated to increase the permeability of the bacterial cytoplasmic membrane. This effect is concentration-dependent and leads to the leakage of intracellular components, such as ions and small molecules, ultimately disrupting cellular homeostasis.

2.2 Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes such as ATP synthesis, nutrient transport, and motility. This compound analogs are proposed to disrupt this potential, leading to depolarization of the membrane and subsequent inhibition of essential cellular functions.

2.3 Alteration of Membrane Fluidity: Compounds like sophoraflavanone G have been shown to decrease the fluidity of the bacterial membrane. This alteration in the physical properties of the membrane can impair the function of embedded proteins, such as enzymes and transporters, further contributing to the antibacterial effect.

Quantitative Data on this compound Analogs

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative data for this compound analogs against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
LupinifolinStaphylococcus aureus8[1]
LupinifolinMethicillin-resistant S. aureus (MRSA)8[2]
LupinifolinMultidrug-resistant Enterococcus isolates0.5 - 2.0[3]
Sophoraflavanone GMethicillin-resistant S. aureus (21 strains)3.13 - 6.25[4]

Table 2: Effects of this compound Analogs on Bacterial Membrane Properties

CompoundBacterial StrainEffectObservationReference
LupinifolinStaphylococcus aureusIncreased Membrane PermeabilityIncreased propidium iodide uptake[1][2]
Sophoraflavanone GModel MembranesDecreased Membrane FluidityIncreased fluorescence polarization[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of flavonoids with bacterial cell membranes.

4.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound analog) is prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2 Membrane Potential Assay using DiSC3(5)

This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Preparation of Bacterial Suspension: Bacteria are grown to the mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS with glucose).

  • Dye Loading: The bacterial suspension is incubated with DiSC3(5) (final concentration, e.g., 1 µM) in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer (excitation ~622 nm, emission ~670 nm).

  • Compound Addition: The test compound is added to the bacterial suspension, and the change in fluorescence is monitored over time.

  • Data Analysis: An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the membrane.

4.3 Outer Membrane Permeability Assay using NPN

This assay assesses the permeability of the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).

  • Preparation of Bacterial Suspension: Gram-negative bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a buffer (e.g., HEPES buffer with glucose).

  • Assay Setup: The bacterial suspension is added to the wells of a microplate.

  • NPN Addition: NPN is added to the bacterial suspension. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the membrane.

  • Compound Addition and Measurement: The test compound is added, and the fluorescence is immediately measured (excitation ~350 nm, emission ~420 nm) over time.

  • Data Analysis: An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter and bind to the phospholipid bilayer.

4.4 Cytoplasmic Membrane Leakage Assay using ONPG

This assay measures the leakage of cytoplasmic contents by monitoring the activity of β-galactosidase that escapes the cell, using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). This assay is typically used with E. coli strains that constitutively express β-galactosidase but lack the lactose permease (LacY).

  • Preparation of Bacterial Suspension: The specific E. coli strain is grown to the mid-log phase, harvested, washed, and resuspended in a phosphate buffer.

  • Assay Reaction: The bacterial suspension is mixed with ONPG in a cuvette or microplate well.

  • Compound Addition: The test compound is added to initiate membrane disruption.

  • Absorbance Measurement: The hydrolysis of ONPG to o-nitrophenol by β-galactosidase that has leaked from the cells is monitored by measuring the increase in absorbance at 420 nm over time.

  • Data Analysis: The rate of increase in absorbance is proportional to the rate of cytoplasmic membrane leakage.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and experimental workflows.

G cluster_0 This compound Analog Interaction with Bacterial Membrane This compound This compound Analog Membrane Bacterial Cell Membrane This compound->Membrane Binds to/Inserts into Permeabilization Increased Permeability Membrane->Permeabilization Depolarization Membrane Depolarization Membrane->Depolarization Fluidity Altered Fluidity Membrane->Fluidity Leakage Leakage of Intracellular Content Permeabilization->Leakage Inhibition Inhibition of Membrane Functions Depolarization->Inhibition Fluidity->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of action for this compound analogs on bacterial cell membranes.

G cluster_1 Experimental Workflow for Membrane Potential Assay Start Start Prepare Prepare Bacterial Suspension Start->Prepare Load Load with DiSC3(5) Dye Prepare->Load Measure1 Measure Baseline Fluorescence Load->Measure1 Add Add this compound Analog Measure1->Add Measure2 Monitor Fluorescence Change Add->Measure2 Analyze Analyze Data for Depolarization Measure2->Analyze End End Analyze->End G cluster_2 Experimental Workflow for Membrane Permeability Assays Start Start Prepare Prepare Bacterial Suspension Start->Prepare Assay Choose Assay Prepare->Assay NPN Outer Membrane (NPN) Assay->NPN Gram-negative ONPG Inner Membrane (ONPG) Assay->ONPG Permease-deficient E. coli Add_NPN Add NPN and Test Compound NPN->Add_NPN Add_ONPG Add ONPG and Test Compound ONPG->Add_ONPG Measure_Fluor Measure Fluorescence Add_NPN->Measure_Fluor Measure_Abs Measure Absorbance Add_ONPG->Measure_Abs Analyze Analyze Permeabilization Measure_Fluor->Analyze Measure_Abs->Analyze End End Analyze->End

References

Neorauflavane: A Comprehensive Technical Review of its Potent Tyrosinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane, a flavonoid compound, has emerged as a subject of significant interest within the scientific community due to its exceptionally potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This technical guide provides a comprehensive review of the current research on Neorauflavane, with a focus on its biological activity, mechanism of action, and the experimental methodologies used to characterize it. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed to facilitate further research and development.

Core Research Findings

Biological Activity of Neorauflavane

The primary biological activity of Neorauflavane identified to date is its potent inhibition of tyrosinase. Research has demonstrated its effects on both the monophenolase and diphenolase activities of this enzyme, as well as its impact on melanin production in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on Neorauflavane.

Table 1: Tyrosinase Inhibition by Neorauflavane [1][2]

ActivityTargetIC50 ValueComparison
Monophenolase InhibitionMushroom Tyrosinase30 nM400-fold more active than kojic acid
Diphenolase InhibitionMushroom Tyrosinase500 nMSignificant inhibition

Table 2: Kinetic Parameters of Neorauflavane against Monophenolase Activity of Tyrosinase [1][2]

ParameterValueUnitDescription
Ki(app)1.48nMApparent inhibition constant
k30.0033nM⁻¹ min⁻¹Second-order rate constant for the formation of the enzyme-inhibitor complex
k40.0049min⁻¹First-order rate constant for the dissociation of the enzyme-inhibitor complex

Table 3: Effect of Neorauflavane on Melanin Content in B16 Melanoma Cells [1][2]

AssayCell LineIC50 Value
Melanin Content ReductionB16 Melanoma Cells12.95 µM

Mechanism of Action

Studies have elucidated that Neorauflavane acts as a competitive and reversible slow-binding inhibitor of tyrosinase.[1][2] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of the Neorauflavane structure play a crucial role in its binding to the active site of the enzyme.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Neorauflavane research.

Isolation of Neorauflavane from Campylotropis hirtella

While the precise, step-by-step protocol for the isolation of Neorauflavane is not exhaustively detailed in the primary literature, a general methodology for the isolation of flavonoids from Campylotropis hirtella can be outlined as follows. This protocol is based on common phytochemical extraction and isolation techniques for flavonoids from this plant genus.[3][4][5][6]

1. Plant Material Collection and Preparation:

  • The roots of Campylotropis hirtella are collected, washed, dried, and powdered.

2. Extraction:

  • The powdered plant material is extracted with methanol (MeOH) at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

4. Chromatographic Separation:

  • The EtOAc fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

5. Purification:

  • Fractions containing the compound of interest are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure Neorauflavane.

6. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of Neorauflavane on the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.[7][8][9][10][11]

1. Reagents and Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Neorauflavane (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

2. Assay Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of Neorauflavane and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution to each well.

  • Add the test compound solutions (Neorauflavane or kojic acid) or solvent control to the respective wells.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals or at a fixed time point.

3. Data Analysis:

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay is used to evaluate the effect of Neorauflavane on melanin production in B16 melanoma cells.[12][13][14][15][16]

1. Cell Culture:

  • B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Seed the B16 melanoma cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Neorauflavane for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

3. Melanin Measurement:

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with a solution of sodium hydroxide (NaOH) in a solvent like DMSO.

  • Heat the cell lysates to dissolve the melanin.

  • Measure the absorbance of the dissolved melanin at a specific wavelength (e.g., 405 nm or 490 nm) using a microplate reader.[16]

4. Data Analysis:

  • The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

  • The effect of Neorauflavane on melanin production is expressed as a percentage of the control.

  • The IC50 value for melanin reduction is calculated from the dose-response curve.

Visualizations

Signaling Pathway of Melanogenesis and Tyrosinase Inhibition

Melanogenesis_Inhibition Stimulus UV Radiation / α-MSH Receptor MC1R Stimulus->Receptor cAMP cAMP Receptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine Tyrosine Tyrosine->L_DOPA Monophenolase Activity L_DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Neorauflavane Neorauflavane Neorauflavane->Tyrosinase Inhibition Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Neorauflavane Solutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Tyrosinase to all wells Prepare_Reagents->Plate_Setup Add_Inhibitor Add Neorauflavane/ Control to wells Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add L-DOPA to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End Melanin_Content_Workflow Start Start Cell_Seeding Seed B16 Melanoma Cells in multi-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with Neorauflavane/Control Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 Cell_Lysis Wash cells with PBS and Lyse with NaOH/DMSO Incubation2->Cell_Lysis Dissolve_Melanin Heat to dissolve melanin Cell_Lysis->Dissolve_Melanin Protein_Assay Perform Protein Assay on cell lysate Cell_Lysis->Protein_Assay Measure_Absorbance Measure Absorbance at 405/490 nm Dissolve_Melanin->Measure_Absorbance Data_Analysis Normalize Melanin to Protein and Calculate IC50 Measure_Absorbance->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neorauflavene is a phenolic isoflavonoid first isolated from the plant Neorautanenia edulis.[1][2] This compound has garnered interest within the scientific community due to its notable antibacterial properties.[1][2] As a member of the flavonoid class of secondary metabolites, this compound holds potential for further investigation in the development of new therapeutic agents.[3][4] These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source, employing established phytochemical techniques. The protocol is designed to be a comprehensive guide for researchers aiming to isolate this compound for further study.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC21H20O5[1][3]
Molecular Weight352.38 g/mol [1][3]
CAS Number53734-75-1[1][3]
AppearanceSolid[5]

Experimental Protocols

Plant Material Preparation

A crucial first step in the isolation of any plant-derived compound is the proper preparation of the source material. This ensures the stability of the target compound and maximizes extraction efficiency.

Protocol:

  • Harvesting: Collect fresh plant material from Neorautanenia edulis.

  • Cleaning: Thoroughly wash the plant material with distilled water to remove any soil and other extraneous matter.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50 °C) to expedite the process and prevent enzymatic degradation.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

Solvent extraction is a widely used technique for isolating flavonoids from plant matrices.[6][7] Maceration, a simple and effective method, is proposed here for the initial extraction of this compound.

Protocol:

  • Maceration:

    • Place 1 kg of the powdered plant material into a large glass container.

    • Add 5 L of 80% methanol in water (v/v) to the container, ensuring the entire plant material is submerged.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration:

    • After the maceration period, filter the mixture through cheesecloth to remove the bulk of the plant material.

    • Further clarify the filtrate by passing it through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C. This will yield a crude extract.

Table 1: Extraction Parameters

ParameterValue
Plant Material Weight1 kg
Solvent80% Methanol
Solvent-to-Solid Ratio5:1 (L/kg)
Extraction Time72 hours
Extraction TemperatureRoom Temperature
Estimated Crude Extract Yield50-100 g
Purification of this compound

A multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves column chromatography followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC).

Column chromatography is a fundamental technique for separating compounds based on their polarity.[6][8]

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC would be n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain partially purified this compound.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phasen-hexane:ethyl acetate (gradient)
Column Dimensions5 cm x 60 cm
Fraction Volume20 mL
MonitoringTLC with UV detection

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

Protocol:

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: e.g., 10 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Concentration: Concentrate the collected fraction to obtain pure this compound.

Table 3: Preparative HPLC Parameters

ParameterSpecification
ColumnC18 Reverse-Phase (250 x 20 mm, 10 µm)
Mobile PhaseMethanol:Water (gradient)
Flow Rate10 mL/min
DetectionUV
Purity Achieved>98%

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Harvest Harvest Neorautanenia edulis Wash Wash Plant Material Harvest->Wash Dry Dry Plant Material Wash->Dry Grind Grind to Fine Powder Dry->Grind Macerate Maceration with 80% Methanol Grind->Macerate Powdered Material Filter Filtration Macerate->Filter Concentrate_Extract Concentration (Rotary Evaporator) Filter->Concentrate_Extract Crude_Extract Crude this compound Extract Concentrate_Extract->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Crude Extract TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Conceptual Signaling Pathway: Antibacterial Mechanism

This compound exhibits antibacterial activity, and while its precise mechanism is a subject of ongoing research, flavonoids, in general, are known to act through multiple pathways.[3][9]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane DNA_Synth Inhibition of DNA Synthesis This compound->DNA_Synth Protein_Synth Inhibition of Protein Synthesis This compound->Protein_Synth Biofilm Inhibition of Biofilm Formation This compound->Biofilm Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death DNA_Synth->Bacterial_Death Protein_Synth->Bacterial_Death Biofilm->Bacterial_Death

Caption: Conceptual antibacterial mechanisms of this compound.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neorauflavene is a flavonoid, a class of natural compounds known for a wide range of biological activities, including antimicrobial properties.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of new agents like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This value is crucial for drug discovery and development, providing a quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely used technique for determining MIC values due to its accuracy, efficiency, and ability to test multiple compounds simultaneously.[4]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay

The broth microdilution method involves exposing a standardized population of bacteria to a series of twofold serial dilutions of this compound in a liquid growth medium.[2] The assay is performed in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is identified as the lowest concentration of this compound in which no visible growth occurs.[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for flavonoid testing.

1. Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile[6]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile 96-well round-bottom microtiter plates[7]

  • Sterile petri dishes, test tubes, and multichannel pipettes[7]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)[6]

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Sterile saline (0.85% NaCl)

2. Preparation of Solutions and Inoculum

2.1. This compound Stock Solution

  • Challenge : Flavonoids can have poor water solubility.[1]

  • Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to get a 10 mg/mL (10,000 µg/mL) stock solution.

  • Note : The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit bacterial growth. A solvent control is mandatory.

2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting the standardized suspension in MHB. The final test concentration in each well should be approximately 5 x 10⁵ CFU/mL.[8][9] This is typically achieved by a 1:150 dilution of the 0.5 McFarland suspension into MHB, followed by a 1:2 dilution when added to the wells.[8]

3. Assay Procedure (96-Well Plate Setup)

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[7]

  • Add 100 µL of the this compound stock solution (appropriately diluted from the main stock in MHB to achieve 2x the highest desired final concentration) to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL.

  • Perform twofold serial dilutions by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to Column 10.

  • After mixing the contents of Column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before adding the inoculum.[7]

  • Controls :

    • Column 11 (Growth Control) : Add 100 µL of MHB. This well will receive the bacterial inoculum but no this compound.

    • Column 12 (Sterility Control) : This well contains only 100 µL of MHB and will not be inoculated.[7] It serves as a blank for visual or spectrophotometric reading.

    • Solvent Control : Set up a separate row or wells to test the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.

  • Using a multichannel pipette, inoculate all wells from Column 1 to 11 with 100 µL of the final bacterial inoculum (prepared in step 2.2). The final volume in each well will be 200 µL, and the desired bacterial density of 5 x 10⁵ CFU/mL is achieved.

  • Seal the plate (e.g., with a plastic bag or plate sealer) to prevent evaporation and incubate at 37°C for 16-20 hours.[4][6]

4. Data Interpretation

  • After incubation, place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells. The sterility control (Column 12) should show no growth (clear broth). The growth control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well in the dilution series).[5]

  • (Optional) A growth indicator like Resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in visualization. A color change (e.g., blue to pink for Resazurin) indicates viable bacteria.[10]

  • (Optional) The plate can also be read using a microplate reader at 600 nm to measure optical density (OD).

Data Presentation

Quantitative results should be summarized in a table for clarity and comparison.

Table 1: Example MIC Values for this compound and Control Antibiotic

MicroorganismStrainCompoundMIC Range (µg/mL)Interpretation
Staphylococcus aureusATCC 25923This compound31.25 - 125Moderate Activity[11]
Vancomycin (Control)0.5 - 2Susceptible
Escherichia coliATCC 25922This compound>512Weak/No Activity[12]
Gentamicin (Control)0.25 - 1Susceptible
Pseudomonas aeruginosaATCC 27853This compound>512Weak/No Activity
Gentamicin (Control)1 - 4Susceptible
Note: The MIC values presented for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Flavonoids often show greater activity against Gram-positive bacteria than Gram-negative bacteria.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_final Incubation & Reading prep_compound Prepare this compound Stock (in DMSO) add_compound Add 100µL Compound to Column 1 prep_compound->add_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells (100µL of ~1x10^6 CFU/mL) prep_inoculum->add_inoculum add_broth Add 100µL MHB to all wells add_broth->add_compound serial_dilute Perform 2-fold Serial Dilutions (Col 1 -> 10) add_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate 16-20h at 37°C add_inoculum->incubate read_mic Visually Inspect Plate Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Potential Mechanism of Action

Flavonoids can exert their antimicrobial effects through various mechanisms. The diagram below illustrates some of the proposed targets in a bacterial cell.

Flavonoid_MoA cluster_cell Bacterial Cell membrane Cytoplasmic Membrane dna_gyrase DNA Gyrase (DNA Replication) metabolism Energy Metabolism cell_wall Cell Wall Synthesis flavonoid This compound (Flavonoid) flavonoid->membrane Disruption & Permeabilization flavonoid->dna_gyrase Inhibition flavonoid->metabolism Inhibition flavonoid->cell_wall Inhibition

Caption: General proposed mechanisms of antibacterial action for flavonoids.

References

Application Notes and Protocols for Neorauflavene Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and standardized protocols for determining the antibacterial susceptibility of neorauflavene, a naturally occurring flavonoid. These guidelines are based on established methods for testing natural products and flavonoids.

Data Presentation

Quantitative data from antibacterial susceptibility testing of this compound should be summarized for clear comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data][Insert Data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Data][Insert Data]
Methicillin-resistant S. aureus (MRSA)Gram-positive[Insert Data][Insert Data]

Note: The data presented above are placeholders and should be replaced with experimental results.

Table 2: Zone of Inhibition (ZOI) of this compound against Various Bacterial Strains

Bacterial StrainGram StainThis compound ZOI (mm)Positive Control (e.g., Gentamicin) ZOI (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data][Insert Data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Data][Insert Data]
Methicillin-resistant S. aureus (MRSA)Gram-positive[Insert Data][Insert Data]

Note: The data presented above are placeholders and should be replaced with experimental results.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4] This protocol is adapted for testing natural products like this compound.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent control (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic in separate wells.

    • Negative Control (Growth Control): Include wells with only MHB and the bacterial inoculum.

    • Solvent Control: Test the solvent used to dissolve this compound for any intrinsic antimicrobial activity at the highest concentration present in the test wells.

    • Sterility Control: Include wells with only MHB to check for contamination.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5] Growth can be assessed visually as turbidity or by using a growth indicator such as resazurin or tetrazolium salts.[2]

Disk Diffusion Assay for Zone of Inhibition (ZOI)

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][6][7]

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Solvent control disks

  • Forceps

Procedure:

  • Preparation of Disks:

    • Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the this compound solution to achieve a desired concentration per disk.[8][9]

    • Prepare solvent control disks by impregnating them with the same volume of the solvent used to dissolve this compound.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly swab the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each swabbing to ensure uniform coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks, positive control disks, and solvent control disks onto the inoculated agar surface.[9]

    • Ensure the disks are placed at a sufficient distance from each other and the edge of the plate to allow for clear zones of inhibition.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[5]

Potential Signaling Pathways and Mechanisms of Action

Flavonoids, the class of compounds to which this compound belongs, are known to exert their antibacterial effects through various mechanisms.[10][11][12] These can be broadly categorized as direct-acting and host-acting mechanisms.[13]

Direct Antibacterial Mechanisms:

  • Cell Membrane Damage: Flavonoids can disrupt the bacterial cell membrane's integrity, leading to leakage of cellular components and cell death.[11][12]

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with DNA gyrase and other enzymes essential for DNA replication and repair.[12]

  • Inhibition of Protein Synthesis: They can bind to bacterial ribosomes and inhibit protein synthesis.

  • Inhibition of Efflux Pumps: Flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thereby restoring the efficacy of existing drugs.[11][13]

  • Inhibition of Biofilm Formation: By interfering with signaling pathways like quorum sensing, flavonoids can prevent the formation of bacterial biofilms.[11]

Host-Acting Antibacterial Mechanisms:

  • Anti-inflammatory Effects: Flavonoids can modulate host immune responses by reducing the production of pro-inflammatory cytokines.[13]

  • Antioxidant Activity: Their antioxidant properties can help mitigate oxidative stress during an infection.[13]

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_this compound->serial_dilution prep_bacteria Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_plate Add MHB to 96-well Plate prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic

Workflow for Broth Microdilution MIC Assay.

Experimental_Workflow_ZOI cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Measurement prep_disks Impregnate Disks with This compound apply_disks Apply Disks to Inoculated Plates prep_disks->apply_disks prep_bacteria Prepare 0.5 McFarland Bacterial Suspension swab_plates Swab MHA Plates with Bacterial Suspension prep_bacteria->swab_plates prep_plates Prepare MHA Plates prep_plates->swab_plates swab_plates->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zoi Measure Zone of Inhibition (mm) incubate->measure_zoi

Workflow for Disk Diffusion ZOI Assay.

Flavonoid_Antibacterial_Mechanisms cluster_flavonoid This compound This compound (Flavonoid) cell_membrane Cell Membrane Disruption This compound->cell_membrane dna_synthesis Inhibition of Nucleic Acid Synthesis This compound->dna_synthesis protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis efflux_pump Efflux Pump Inhibition This compound->efflux_pump biofilm Inhibition of Biofilm Formation This compound->biofilm

References

Application Notes and Protocols for Neorauflavene Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Neorauflavene, a neolignan with potential anticancer properties. The following sections detail the necessary reagents, cell lines, and step-by-step procedures for conducting a robust cytotoxicity assay, along with data presentation guidelines and a visualization of a potential signaling pathway.

Introduction

This compound is a neolignan compound that has demonstrated significant anti-proliferative activity against various cancer cell lines. Accurate and reproducible methods for evaluating its cytotoxicity are crucial for preclinical drug development. This document outlines a detailed protocol using a standard tetrazolium-based colorimetric assay (MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized to facilitate clear interpretation and comparison. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are a key metric.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
C33aCervical Cancer0.01
NCI-H460Lung Cancer0.05
PC-3Prostate CancerData not available
DU145Prostate CancerData not available
A2780Ovarian CancerData not available

Note: The IC50 values for C33a and NCI-H460 are based on preliminary findings for a closely related neolignan and should be experimentally verified for this compound.

Experimental Protocols

A widely used method for determining cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][2] An alternative is the MTS assay, which is generally faster as the formazan product is soluble in the cell culture medium.[1][2]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for determining the cytotoxicity of this compound on adherent cancer cell lines such as C33a (cervical cancer) and NCI-H460 (lung cancer).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., C33a, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[2][3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring >95% viability.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.001 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[2][3] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound cytotoxicity assay workflow.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for this compound Cytotoxicity Assay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Neolignans have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific mechanism for this compound is under investigation, a plausible pathway involves the induction of apoptosis through caspase activation.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Investigating the Anti-Biofilm Potential of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the anti-biofilm activity of Neorauflavene is not available. The following application notes and protocols are based on the known antibacterial and anti-biofilm properties of the broader class of flavonoids, to which this compound belongs.[1][2][3][4] This document provides a comprehensive framework for the initial investigation of this compound as a potential anti-biofilm agent.

Introduction to this compound and its Therapeutic Potential

This compound is a flavonoid, a class of natural compounds widely recognized for their diverse biological activities, including antimicrobial properties.[1][4] Flavonoids have been shown to combat bacterial infections by various mechanisms, such as inhibiting essential enzymes like DNA gyrase, disrupting cytoplasmic membrane function, and interfering with energy metabolism.[1][5] Of significant interest is the emerging evidence of their ability to inhibit the formation of and eradicate established bacterial biofilms, which are notoriously resistant to conventional antibiotics.[2][3][6]

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[7] This protective environment renders bacteria within a biofilm significantly more resistant to antibiotics and the host immune system.[7][8] Staphylococcus aureus and Pseudomonas aeruginosa are two clinically important pathogens known for their ability to form biofilms, leading to persistent and difficult-to-treat infections.[9][10][11][12] Given the urgent need for novel anti-biofilm agents, exploring the potential of uncharacterized flavonoids like this compound is a promising avenue of research.

These application notes provide a comprehensive guide for the systematic evaluation of this compound's efficacy against bacterial biofilms, from initial screening to mechanistic studies.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These values are based on the reported activities of other anti-biofilm flavonoids and serve as a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 2921316 - 6464 - 256
Staphylococcus aureus (Clinical Isolate)32 - 128128 - 512
Pseudomonas aeruginosa PAO164 - 256>512
Pseudomonas aeruginosa (Clinical Isolate)128 - 512>512

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Staphylococcus aureus ATCC 292138 - 3232 - 12864 - 256>512
Staphylococcus aureus (Clinical Isolate)16 - 6464 - 256128 - 512>512
Pseudomonas aeruginosa PAO132 - 128128 - 512>512>512
Pseudomonas aeruginosa (Clinical Isolate)64 - 256>512>512>512

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include positive controls (bacteria without this compound) and negative controls (broth only and broth with this compound to check for sterility and compound precipitation).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀).

  • To determine the MBC, plate 100 µL from each well that shows no visible growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition Assay (MBIC)

This assay determines the concentration of this compound required to inhibit biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or LB broth (for P. aeruginosa)

  • 96-well flat-bottom tissue culture treated plates

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid or 95% Ethanol

Procedure:

  • Prepare a bacterial inoculum as described in the MIC protocol and dilute to approximately 1 x 10⁶ CFU/mL in the appropriate growth medium.

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial suspension to the wells. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently discard the planktonic cells by inverting the plate and washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Air dry the plate for 15-20 minutes.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells gently with distilled water until the wash water is clear.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • The MBIC₅₀ and MBIC₉₀ are the concentrations that inhibit 50% and 90% of biofilm formation, respectively, compared to the positive control.

Biofilm Disruption Assay (MBEC)

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Procedure:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4), but without the addition of this compound.

  • After the incubation period, gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in the biofilm inhibition assay (steps 5-11).

  • The MBEC₅₀ and MBEC₉₀ are the concentrations that eradicate 50% and 90% of the pre-formed biofilm, respectively.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.

Materials:

  • This compound

  • Bacterial strains

  • Growth medium

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and Propidium Iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of sub-MBIC concentrations of this compound for 24-48 hours.

  • Gently wash the biofilms with PBS to remove planktonic cells.

  • Stain the biofilms with the viability dyes according to the manufacturer's instructions (e.g., SYTO 9 for live cells - green fluorescence, Propidium Iodide for dead cells - red fluorescence).

  • Incubate in the dark for 15-30 minutes.

  • Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_eradication Eradication Potential cluster_visualization Visualization & Mechanism cluster_analysis Data Analysis & Interpretation MIC MIC/MBC Determination MBIC Biofilm Inhibition (MBIC) MIC->MBIC Sub-MIC concentrations MBEC Biofilm Disruption (MBEC) MBIC->MBEC QS_assay Quorum Sensing Inhibition Assay MBIC->QS_assay CLSM Confocal Microscopy (CLSM) MBEC->CLSM Data_Analysis Data Analysis CLSM->Data_Analysis QS_assay->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's anti-biofilm activity.

Hypothesized Mechanism: Quorum Sensing Inhibition

Many flavonoids are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence.[4] this compound may act as a QS inhibitor.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase Signal Synthase (e.g., LuxI) AHL Autoinducer Signal (e.g., AHL) AHL_Synthase->AHL produces Receptor Signal Receptor (e.g., LuxR) AHL->Receptor binds to Gene_Expression Target Gene Expression (Biofilm & Virulence) Receptor->Gene_Expression activates This compound This compound This compound->AHL_Synthase may inhibit This compound->Receptor inhibits binding

Caption: Hypothesized inhibition of quorum sensing by this compound.

Logical Flow of the Research Project

Logical_Flow Start Hypothesis: This compound has anti-biofilm activity In_vitro_studies In vitro Biofilm Assays (MIC, MBIC, MBEC) Start->In_vitro_studies Microscopy Biofilm Visualization (CLSM, SEM) In_vitro_studies->Microscopy Mechanism_studies Mechanistic Studies (e.g., Quorum Sensing, Gene Expression) Microscopy->Mechanism_studies Results_positive Positive Results? Mechanism_studies->Results_positive In_vivo_studies In vivo Efficacy Studies (Animal Models) Results_positive->In_vivo_studies Yes Conclusion_negative Conclusion: Limited anti-biofilm activity Results_positive->Conclusion_negative No Conclusion_positive Conclusion: Potential therapeutic lead In_vivo_studies->Conclusion_positive

Caption: Logical flow of a research project investigating this compound.

References

Application Notes and Protocols for Testing Synergistic Effects of Neorauflavene with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can potentiate their effects.[1][2] This can restore the efficacy of older antibiotics, reduce the required therapeutic dose, and potentially slow the development of resistance.[3]

Neorauflavene, a prenylated isoflavonoid found in the Fabaceae family, has been identified as a potential resistance-modifying agent.[4] Like other flavonoids, its synergistic potential may stem from various mechanisms, including the inhibition of bacterial efflux pumps or the disruption of the bacterial cell membrane, thereby increasing antibiotic influx or retention.[5][6][7]

These application notes provide detailed protocols for a systematic in vitro evaluation of the synergistic effects of this compound when combined with conventional antibiotics. The workflow progresses from initial screening for synergy to kinetic analysis and investigation of potential mechanisms of action.

Application Note 1: Synergy Screening using the Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[8][9][10] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a key parameter for classifying the nature of the interaction.[11][12]

Experimental Protocol:
  • Preparation of Reagents and Microplates:

    • Prepare stock solutions of this compound and the selected antibiotic in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.

    • Prepare a 2x concentrated Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

    • Use sterile 96-well microtiter plates.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Before the synergy test, determine the MIC of this compound and the antibiotic individually against the target bacterial strain using the standard broth microdilution method according to CLSI guidelines. This is crucial for selecting the appropriate concentration range for the checkerboard assay.[1]

  • Checkerboard Assay Setup:

    • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic. Start with a concentration of 4x the MIC.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound. Start with a concentration of 4x its MIC (or the highest sub-inhibitory concentration if it has weak antibacterial activity).

    • Row H should contain the serial dilution of the antibiotic alone, and column 11 should contain the serial dilution of this compound alone to re-confirm their individual MICs.[12] Column 12 serves as a positive growth control (no compounds).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

    • Add 100 µL of the final bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • Reading and Interpretation:

    • After incubation, determine the MIC of each compound alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • The FICI is calculated for each well showing no growth using the following formula:

      • FICI = FIC of this compound + FIC of Antibiotic

      • Where:

        • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

        • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)[12]

    • The FICI value for the combination is the lowest FICI calculated from all the wells.

Data Presentation:

Table 1: MIC and FICI Data for this compound and Antibiotic Combinations

Bacterial Strain Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
S. aureus ATCC 29213 This compound 128 16 0.375 Synergy
Antibiotic X 4 1
E. coli ATCC 25922 This compound >256 64 1.0 Additive

| | Antibiotic Y | 8 | 4 | | |

Interpretation of FICI Values:
  • Synergy: FICI ≤ 0.5[12]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[12][13]

  • Antagonism: FICI > 4.0[12]

Visualizations:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep1 Determine Individual MICs (this compound & Antibiotic) setup1 Create 2-fold serial dilutions of Antibiotic (X-axis) prep1->setup1 setup2 Create 2-fold serial dilutions of this compound (Y-axis) prep1->setup2 prep2 Prepare Stock Solutions & 2x Media prep2->setup1 prep2->setup2 setup3 Add Bacterial Inoculum (5x10^5 CFU/mL) setup1->setup3 setup2->setup3 analysis1 Incubate Plate (37°C, 18-24h) setup3->analysis1 analysis2 Read MICs of Combination analysis1->analysis2 analysis3 Calculate FICI analysis2->analysis3 analysis4 Interpret Result analysis3->analysis4

Checkerboard Assay Workflow

FICI_Interpretation FICI FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Interpretation of FICI Values

Application Note 2: Time-Kill Kinetic Assay

While the checkerboard assay provides a static endpoint, the time-kill assay offers a dynamic view of the antimicrobial interaction, assessing the rate of bacterial killing over time.[3][14] This method is essential for confirming synergy and determining whether the combination is bactericidal or bacteriostatic.[15]

Experimental Protocol:
  • Preparation of Inoculum and Cultures:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Adjust the culture to a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh CAMHB.[16]

  • Assay Setup:

    • Prepare flasks with the following conditions:

      • Growth Control (no compounds)

      • This compound alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • This compound + Antibiotic (at the same sub-inhibitory concentrations)[15]

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

Data Presentation:

Table 2: Time-Kill Assay Results (log10 CFU/mL)

Time (h) Growth Control This compound (0.5x MIC) Antibiotic X (0.5x MIC) Combination
0 5.70 5.71 5.70 5.69
2 6.50 6.45 6.10 5.15
4 7.35 7.20 6.30 4.20
8 8.60 8.40 6.50 <3.00

| 24 | 9.10 | 8.95 | 6.70 | <2.00 |

Interpretation of Time-Kill Curves:
  • Synergy: Defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[17]

  • Bactericidal activity: Defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[15]

  • Indifference: The activity of the combination is similar to that of the most active single agent.

  • Antagonism: The activity of the combination is less effective (by ≥ 2-log10 CFU/mL) than the most active single agent.

Visualization:

Time_Kill_Workflow cluster_conditions Test Conditions start Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) control Growth Control start->control neo This compound (Sub-MIC) start->neo abx Antibiotic (Sub-MIC) start->abx combo Combination start->combo incubate Incubate at 37°C with shaking sample Sample at 0, 2, 4, 8, 24h incubate->sample plate Perform Serial Dilutions and Plate sample->plate count Incubate Plates and Count CFU plate->count plot Plot log10 CFU/mL vs. Time count->plot

Time-Kill Assay Workflow

Application Note 3: Investigating Mechanisms of Synergy

Understanding the mechanism of synergy is crucial for rational drug development. For flavonoids like this compound, two common mechanisms are the inhibition of efflux pumps and the permeabilization of the bacterial membrane.[4][6]

Protocol 3.1: Efflux Pump Inhibition Assay

This assay measures the ability of this compound to block efflux pumps, which actively expel antibiotics from the bacterial cell. Inhibition leads to the intracellular accumulation of an efflux pump substrate, such as the fluorescent dye ethidium bromide (EtBr).[4][18]

  • Bacterial Preparation:

    • Grow a bacterial strain known to overexpress an efflux pump (e.g., S. aureus SA-1199B, which overexpresses the NorA pump) to the mid-log phase.[19]

    • Wash the cells with phosphate-buffered saline (PBS) and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial suspension.

    • Add this compound at a sub-inhibitory concentration. A known efflux pump inhibitor (EPI) like reserpine can be used as a positive control.[4]

    • Add EtBr to a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement:

    • Immediately measure fluorescence over time (e.g., every 60 seconds for 60 minutes) using a microplate reader.

    • Excitation wavelength: ~530 nm; Emission wavelength: ~600 nm.

    • An increase in fluorescence over time in the presence of this compound (compared to the control without the compound) indicates inhibition of EtBr efflux.

Visualization:

Efflux_Pump_Inhibition cluster_control Without Inhibitor cluster_inhibitor With this compound (EPI) EtBr_in1 EtBr Pump1 Efflux Pump (Active) EtBr_in1->Pump1 Enters Cell1 Bacterial Cell EtBr_out1 EtBr Pump1->EtBr_out1 Pumped out EtBr_in2 EtBr Pump2 Efflux Pump (Blocked) EtBr_in2->Pump2 Entry Accumulation EtBr Accumulates (Fluorescence ↑) Pump2->Accumulation Cannot exit Cell2 Bacterial Cell Neo This compound Neo->Pump2 Inhibits

Mechanism of Efflux Pump Inhibition
Protocol 3.2: Outer Membrane Permeability Assay

This assay determines if this compound disrupts the integrity of the bacterial outer membrane (in Gram-negative bacteria), which can facilitate antibiotic entry. The assay uses the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged membrane.[20]

  • Bacterial Preparation:

    • Grow the target Gram-negative bacterial strain to the mid-log phase.

    • Wash the cells with a buffer (e.g., 5 mM HEPES, pH 7.2) and resuspend to an OD600 of ~0.5.

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and allow it to equilibrate for a few minutes.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence using a microplate reader (Excitation: ~350 nm; Emission: ~420 nm).

    • Add this compound at various concentrations. A known permeabilizer like EDTA can be used as a positive control.[20]

    • Immediately monitor the change in fluorescence over time.

    • A rapid and sustained increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing NPN to enter.

Visualization:

Membrane_Permeabilization cluster_intact Intact Outer Membrane cluster_disrupted Membrane Disrupted by this compound NPN1 NPN Probe OM1 Outer Membrane NPN1->OM1 Blocked Result1 Low Fluorescence OM1->Result1 NPN2 NPN Probe OM2 Permeabilized Outer Membrane NPN2->OM2 Enters Neo This compound Neo->OM2 Disrupts Result2 High Fluorescence OM2->Result2

Outer Membrane Permeabilization Assay

References

Application Notes and Protocols for the Quantification of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Neorauflavene in various samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a phenolic isoflavanoid compound with the chemical formula C₂₁H₂₀O₅ and a molecular weight of 352.38 g/mol [1][2]. It is isolated from Neorautanenia edulis and has demonstrated antibacterial properties[1][3]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the determination of this compound concentration.

Chemical Properties of this compound:

PropertyValueReference
CAS Number53734-75-1[1][2]
Molecular FormulaC₂₁H₂₀O₅[1][2]
Molecular Weight352.38 g/mol [1][2]
AppearanceSolid (predicted)[4]
SolubilityData not available, likely soluble in organic solvents like methanol, ethanol, and DMSO.
StabilityStable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]

Analytical Methods

Due to the limited availability of published methods specifically for this compound, the following protocols have been adapted from established methods for structurally similar isoflavonoids[5][6][7][8]. Method validation and optimization will be necessary for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of flavonoids[5][9][10]. This proposed method utilizes a reversed-phase C18 column for the separation and quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on UV-Vis spectral data, a wavelength between 250-280 nm is likely appropriate for detection. This should be determined empirically by obtaining a UV spectrum of a this compound standard.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to create a calibration curve with a concentration range appropriate for the expected sample concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Solid Samples (e.g., plant material):

      • Homogenize and extract a known weight of the sample with methanol using ultrasonication or maceration.

      • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

    • Liquid Samples (e.g., plasma, cell culture media):

      • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to remove interfering substances.

      • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

      • Filter the sample through a 0.45 µm syringe filter.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC):

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detection UV Detection HPLC->UV_Detection Calibration_Curve Calibration Curve UV_Detection->Calibration_Curve Quantification Quantification UV_Detection->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or trace amounts of this compound[6][7][11][12].

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with a tandem mass spectrometer (MS/MS) for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Chromatographic Conditions: Same as the HPLC method described in section 2.1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

    • Precursor Ion (m/z): For this compound (C₂₁H₂₀O₅), the expected [M-H]⁻ ion would be at m/z 351.12.

    • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan.

    • SRM/MRM Transitions: Select the most intense and specific precursor-to-product ion transitions for quantification.

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC method.

  • Quantification:

    • Construct a calibration curve using the peak areas of the selected SRM/MRM transition versus the concentration of the standards.

    • Quantify this compound in samples based on this calibration curve.

Quantitative Data Summary (LC-MS):

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined (expected in the low ng/mL to pg/mL range)
Limit of Quantification (LOQ)To be determined (expected in the ng/mL range)
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation ESI_MSMS ESI-MS/MS Detection LC_Separation->ESI_MSMS Calibration_Curve Calibration Curve ESI_MSMS->Calibration_Curve Quantification Quantification ESI_MSMS->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by LC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of flavonoids, suitable for samples with minimal interfering substances[13][14][15][16].

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb at the analysis wavelength (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax):

    • Scan a standard solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the λmax. Flavonoids typically exhibit two major absorption bands in the UV-Vis region.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of standard solutions of known concentrations.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent.

    • Ensure the final sample solution is clear and free of particulates. A blank sample (matrix without this compound) should be prepared in the same way to correct for background absorbance.

  • Quantification:

    • Measure the absorbance of the standard solutions and the sample solutions at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (UV-Vis Spectrophotometry):

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (expected in the µg/mL range)
Limit of Quantification (LOQ)To be determined (expected in the µg/mL range)
Precision (%RSD)< 5%
Accuracy (% Recovery)90-110%

Potential Signaling Pathway Involvement

Flavonoids are known to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a significant target[17]. While the specific effects of this compound on this pathway are not yet elucidated, it is plausible that it may exert anti-inflammatory and other biological effects through the inhibition of NF-κB activation.

NF-κB Signaling Pathway (Canonical):

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression promotes This compound This compound This compound->IKK_Complex inhibits?

Caption: Proposed inhibitory action of this compound on the NF-κB pathway.

References

Application Notes and Protocols for Neorauflavene Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavene is a prenylated isoflavonoid with demonstrated biological activities, including antibacterial properties. As with any potential therapeutic agent, understanding its stability profile is critical for the development of safe, effective, and reliable pharmaceutical formulations. These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound, encompassing long-term, accelerated, and forced degradation studies. The methodologies outlined herein are designed to identify degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method, which are essential for determining the shelf-life and appropriate storage conditions for this compound.

Experimental Overview

The stability testing of this compound is approached in three main stages:

  • Long-Term and Accelerated Stability Studies: To evaluate the stability of this compound under various temperature and humidity conditions over an extended period.

  • Forced Degradation Studies: To intentionally degrade this compound under stress conditions to identify potential degradation products and pathways.

  • Development of a Stability-Indicating Analytical Method: To create a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), capable of separating and quantifying this compound from its degradation products and any other impurities.

A general workflow for this compound stability testing is depicted below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation & Reporting prep Prepare this compound Stock Solution protocol Define Stability Protocol (ICH Guidelines) prep->protocol long_term Long-Term Stability (e.g., 25°C / 60% RH) protocol->long_term accelerated Accelerated Stability (e.g., 40°C / 75% RH) protocol->accelerated forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) protocol->forced_deg sampling Sample at Time Points long_term->sampling accelerated->sampling forced_deg->sampling hplc_uplc HPLC/UPLC-MS Analysis sampling->hplc_uplc characterization Characterize Degradants hplc_uplc->characterization data_analysis Analyze Data & Determine Degradation Kinetics characterization->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for this compound stability testing.

Protocols

Protocol for Long-Term and Accelerated Stability Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To determine the stability of this compound under recommended storage conditions and under accelerated conditions to predict its shelf-life.

Materials:

  • This compound (pure substance)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC grade solvents (e.g., methanol, acetonitrile, water)

  • pH meter

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Amber-colored vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a predetermined amount of this compound.

    • Dissolve and dilute the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Aliquot the solution into amber-colored vials to protect from light.

  • Storage Conditions:

    • Long-Term Stability: Store the samples at 25°C ± 2°C and 60% RH ± 5% RH.[1]

    • Accelerated Stability: Store the samples at 40°C ± 2°C and 75% RH ± 5% RH.[1]

  • Time Points for Sampling:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[1]

    • Accelerated: 0, 1, 2, 3, and 6 months.[1]

  • Analysis:

    • At each time point, withdraw samples from each storage condition.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method (see Protocol 3.3).

    • Determine the concentration of this compound and any degradation products.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products of this compound and to establish the degradation pathways under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 70°C for a specified period (e.g., 24 hours).[2] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 70°C for a specified period (e.g., 2 hours).[2] Neutralize with an equivalent amount of 0.1 M HCl before analysis. Flavonoids are often unstable in alkaline media.[3]

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).[2]

    • Thermal Degradation: Place a solid sample of this compound in a heating oven at a high temperature (e.g., 80°C or 100°C) for a specified period (e.g., 48 hours).[4] Also, heat an aliquot of the stock solution at 70°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • After the specified exposure times, analyze the stressed samples along with a non-stressed control sample using a suitable analytical method (e.g., HPLC or UPLC-MS).

    • The goal is to achieve 5-20% degradation of the parent compound.[5]

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify this compound in the presence of its degradation products, process impurities, and other potential interferents.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve this compound from its degradation products generated during the forced degradation studies.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data for this compound (25°C / 60% RH)

Time (Months)Assay (%) of this compoundTotal Degradation Products (%)Appearance
0100.00.0White to off-white powder
399.80.2Conforms
699.50.5Conforms
1299.10.9Conforms
2498.21.8Conforms

Table 2: Accelerated Stability Data for this compound (40°C / 75% RH)

Time (Months)Assay (%) of this compoundTotal Degradation Products (%)Appearance
0100.00.0White to off-white powder
199.20.8Conforms
298.51.5Conforms
397.82.2Conforms
695.94.1Slight discoloration

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 70°C, 24h8.52
0.1 M NaOH, 70°C, 2h15.23
3% H₂O₂, RT, 24h11.82
Thermal (80°C), 48h6.31
Photolytic9.72

Potential Signaling Pathways

Isoflavonoids like this compound are known to exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and antioxidant properties are often attributed to their interaction with pathways such as NF-κB and Nrf2.[2][6]

G cluster_0 Anti-inflammatory & Antioxidant Effects cluster_1 NF-κB Pathway cluster_2 Nrf2 Pathway This compound This compound IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB IkappaB_degradation IkappaB_degradation IkappaB->IkappaB_degradation Degradation NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_nucleus->Inflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Potential signaling pathways modulated by this compound.

This diagram illustrates how this compound may inhibit the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes. Simultaneously, it may activate the Nrf2 pathway, resulting in the upregulation of antioxidant genes. These actions likely contribute to its therapeutic potential.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the stability testing of this compound. Adherence to these methodologies will ensure the generation of robust and reliable data, which is fundamental for the successful development of this compound as a pharmaceutical agent. The establishment of a stability-indicating analytical method is a critical outcome of these studies, enabling accurate monitoring of the drug substance's quality over its entire shelf life.

References

Application Notes & Protocols: Neobavaisoflavone as a Tool for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial efflux pumps, which are membrane proteins that actively extrude antibiotics from the cell, thereby conferring resistance. Neobavaisoflavone, a prenylated isoflavonoid found in plants of the Fabaceae family, has emerged as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus, a major human pathogen notorious for its multi-drug resistance. These application notes provide a comprehensive overview of the use of neobavaisoflavone as a research tool to study and overcome bacterial resistance mediated by efflux pumps.

Mechanism of Action: NorA Efflux Pump Inhibition

Neobavaisoflavone acts as an efflux pump inhibitor (EPI), specifically targeting the NorA efflux pump in S. aureus. Overexpression of the norA gene is a common mechanism of resistance to fluoroquinolones and other biocides in this bacterium. By inhibiting NorA, neobavaisoflavone effectively restores the susceptibility of resistant S. aureus strains to conventional antibiotics. The proposed mechanism involves the binding of neobavaisoflavone to the NorA pump, thereby blocking its ability to expel antibiotics from the bacterial cell. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.

cluster_0 Staphylococcus aureus Cell Antibiotic Fluoroquinolone Antibiotic NorA NorA Efflux Pump (Overexpressed) Antibiotic->NorA Efflux Target Bacterial DNA Gyrase (Antibiotic Target) Antibiotic->Target Binding & Inhibition of DNA Replication Extracellular Extracellular Space NorA->Extracellular Expels Antibiotic Neobavaisoflavone Neobavaisoflavone Neobavaisoflavone->NorA Inhibition Extracellular->Antibiotic Enters Cell

Caption: Mechanism of NorA efflux pump inhibition by neobavaisoflavone.

Quantitative Data

The efficacy of neobavaisoflavone as a NorA efflux pump inhibitor has been demonstrated through various in vitro assays. The following tables summarize key quantitative data from studies on S. aureus strains overexpressing the NorA efflux pump.

Table 1: Potentiation of Fluoroquinolone Activity by Neobavaisoflavone

AntibioticS. aureus StrainNeobavaisoflavone Conc. (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + Neobavaisoflavone (µg/mL)Fold Reduction in MIC
CiprofloxacinNorA-overexpressing6.25818
NorfloxacinNorA-overexpressing6.251628

Table 2: Effect of Neobavaisoflavone on Ethidium Bromide Accumulation

S. aureus StrainNeobavaisoflavone Conc. (µg/mL)Fold Increase in Ethidium Bromide Accumulation (vs. Control)
NorA-overexpressing6.25Up to 6
NorA knockout6.25No significant increase

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of an antibiotic in the presence and absence of neobavaisoflavone, a method used to assess the potentiation of antibiotic activity.

Materials:

  • Bacterial strain (S. aureus NorA-overexpressing strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., ciprofloxacin)

  • Neobavaisoflavone stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the S. aureus strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions:

    • Prepare serial twofold dilutions of the antibiotic in CAMHB in the 96-well plate.

    • In a parallel set of wells, prepare the same serial dilutions of the antibiotic in CAMHB containing a fixed sub-inhibitory concentration of neobavaisoflavone (e.g., 6.25 µg/mL).

    • Include control wells:

      • Bacteria only (growth control)

      • Broth only (sterility control)

      • Bacteria with neobavaisoflavone only (to ensure it has no intrinsic antibacterial activity at the tested concentration)

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells except the sterility control.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the intracellular accumulation of the fluorescent substrate EtBr, a known substrate of the NorA efflux pump. Inhibition of the pump by neobavaisoflavone leads to increased EtBr accumulation and, consequently, higher fluorescence.

Materials:

  • Bacterial strain (S. aureus NorA-overexpressing and NorA knockout strains)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) solution

  • Neobavaisoflavone

  • Fluorometer with appropriate excitation and emission filters

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS containing glucose to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial suspension.

    • Add neobavaisoflavone to the test wells at a desired concentration. Include control wells without the inhibitor.

    • Add EtBr to all wells at a final concentration that is a known substrate for the pump (e.g., 2 µg/mL).

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorometer.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An increase in fluorescence in the presence of neobavaisoflavone compared to the control indicates inhibition of EtBr efflux.

start Start: Bacterial Culture (NorA-overexpressing S. aureus) prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep setup_mic Setup 96-well Plates: 1. Antibiotic serial dilutions 2. Antibiotic + Neobavaisoflavone prep->setup_mic MIC Assay setup_etbr Setup Fluorometric Assay: 1. Bacterial suspension in PBS + Glucose 2. Add Neobavaisoflavone (Test) or Vehicle (Control) 3. Add Ethidium Bromide prep->setup_etbr EtBr Assay inoculate Inoculate Plates with Bacteria setup_mic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End: Quantify Efflux Pump Inhibition read_mic->end read_etbr Measure Fluorescence over Time setup_etbr->read_etbr analyze Analyze Data: Compare fluorescence curves to assess efflux inhibition read_etbr->analyze analyze->end

Troubleshooting & Optimization

overcoming poor Neorauflavene stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neorauflavene. This resource is designed for researchers, scientists, and drug development professionals working with the isoflavonoid this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a particular focus on overcoming its potential instability in culture media.

Disclaimer: Specific stability and biological activity data for this compound are limited. The information provided is largely based on studies of structurally similar isoflavonoids, such as genistein and daidzein. Researchers should consider this information as a guide and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a phenolic isoflavonoid isolated from Neorautanenia edulis.[1] Its chemical formula is C₂₁H₂₀O₅ and it has a molecular weight of 352.38 g/mol .[2] It has demonstrated antibacterial activities.[1][3]

Q2: I'm observing a decrease in the effective concentration of this compound in my cell culture experiments over time. What could be the cause?

The loss of this compound's activity is likely due to its poor stability in aqueous culture media. Flavonoids, in general, are susceptible to degradation under typical cell culture conditions (e.g., physiological pH, presence of oxygen and certain media components).[4][5][6] The Material Safety Data Sheet (MSDS) for this compound indicates incompatibility with strong acids/alkalis and oxidizing/reducing agents, suggesting its potential for degradation in standard culture environments.[7]

Q3: What are the primary factors in cell culture media that can affect this compound stability?

Based on studies of other flavonoids, the following factors can significantly impact stability:

  • pH: Flavonoids are generally more stable at acidic pH and tend to degrade in neutral to alkaline solutions.[4][8] Standard culture media is typically buffered to a physiological pH of 7.2-7.4, which can promote flavonoid degradation.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.[6]

  • Media Components: Certain components in culture media, such as bicarbonate and some metal ions, can catalyze degradation.[4] The presence of serum may have a variable effect, in some cases offering protection and in others contributing to degradation.

  • Light Exposure: Photodegradation can be a concern for some flavonoids, leading to a loss of activity.[9]

  • Temperature: While cell cultures are maintained at 37°C, prolonged incubation can accelerate degradation.

Q4: How can I improve the stability of this compound in my culture medium?

Several strategies can be employed to mitigate the degradation of this compound:

  • Prepare Fresh Solutions: Always prepare this compound stock solutions and working solutions immediately before use.

  • Optimize Solvent for Stock Solution: Dissolve this compound in a suitable, cell-culture grade solvent like DMSO at a high concentration to be stored at -80°C.[7] Minimize the final concentration of the solvent in the culture medium (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment of Media: If compatible with your cell line, consider using a medium with a slightly lower pH (e.g., 6.5-7.0) to enhance stability. However, the impact on cell health and growth must be carefully evaluated.

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid to the culture medium can help to reduce oxidative degradation of flavonoids. However, potential interactions and effects on your experimental system should be assessed.

  • Minimize Light Exposure: Protect your stock solutions and culture plates containing this compound from light.

  • Consider Serum-Free Media: If your cell line can be maintained in serum-free conditions, this may reduce variability and potential degradation catalyzed by serum components.

  • Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium containing this compound can help maintain a more consistent concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound stock solution or in-media instability.Prepare fresh stock solutions for each experiment. Standardize the time between adding this compound to the media and treating the cells. Perform a stability test of this compound in your specific culture medium (see Experimental Protocols).
Loss of biological effect in long-term (>24h) assays. Significant degradation of this compound over the incubation period.Replenish the media with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours).
High background signal or unexpected cellular responses. Formation of degradation products with off-target effects. The degradation of some flavonoids can generate hydrogen peroxide.[10]Include a "degraded this compound" control by pre-incubating it in media for the duration of the experiment before adding it to cells. Use catalase in the medium to quench any hydrogen peroxide that may form.
Precipitation of this compound in the culture medium. Poor solubility at the working concentration.Ensure the final solvent concentration is minimal. Prepare a more diluted stock solution if necessary. Visually inspect the medium for any precipitate after adding this compound.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Culture Medium

This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM).

  • Time-Course Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Sample Preparation for HPLC: Immediately after collection, process the sample. This may involve protein precipitation (e.g., by adding an equal volume of cold acetonitrile), followed by centrifugation to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient elution method with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid).

  • Data Analysis: Monitor the peak area of this compound at each time point. The peak area at time 0 is considered 100%. Calculate the percentage of this compound remaining at subsequent time points.

Data Presentation:

Time (hours)Mean Peak Area (n=3)% this compound Remaining
0Value100
2ValueCalculate
4ValueCalculate
8ValueCalculate
12ValueCalculate
24ValueCalculate
48ValueCalculate

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not well-documented, isoflavonoids are known to interact with several key cellular signaling cascades.[1][2][3][11] Researchers investigating the biological effects of this compound may consider exploring the following pathways:

  • NF-κB Signaling Pathway: Many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1]

  • PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway in cell survival, proliferation, and metabolism, and is a known target of various flavonoids.[2]

  • MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli and are frequently modulated by isoflavonoids.[1][11]

  • Wnt/β-catenin Signaling Pathway: Aberrant Wnt signaling is implicated in cancer, and some isoflavones have been shown to modulate this pathway.[1][3]

Workflow for Investigating this compound's Effect on a Signaling Pathway:

G cluster_0 Experimental Design cluster_1 Cell Treatment & Lysis cluster_2 Analysis of Signaling Pathway cluster_3 Data Interpretation A Select Cell Line B Determine this compound Concentration & Treatment Time A->B C Include Positive & Negative Controls B->C D Treat Cells with this compound C->D E Lyse Cells to Extract Proteins D->E F Western Blot for Phosphorylated & Total Proteins E->F G Reporter Gene Assay E->G H Downstream Target Gene Expression (qPCR) E->H I Quantify Protein Levels & Gene Expression F->I G->I H->I J Correlate with Phenotypic Readouts I->J

Caption: Workflow for studying this compound's impact on signaling pathways.

NF-κB Signaling Pathway Diagram:

NFkB_Pathway Stimuli Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Genes Activation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition? PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Protein Synthesis, Cell Growth) mTORC1->Downstream

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

References

troubleshooting inconsistent Neorauflavene MIC results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neorauflavene Research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for this compound.

What is this compound and what is its suspected mechanism of action?

This compound is a phenolic isoflavonoid that has been isolated from the plant Neorautanenia edulis. It has demonstrated antibacterial properties against a variety of Gram-positive and Gram-negative bacteria.

The precise mechanism of action for this compound is not fully elucidated, but based on studies of similar flavonoids, its antibacterial effects likely stem from one or more of the following:

  • Disruption of the Bacterial Cell Membrane: Many lipophilic flavonoids can integrate into the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death.[1][2]

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3]

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain, disrupting energy production.[2]

  • Efflux Pump Inhibition: Certain isoflavonoids have been shown to inhibit multidrug resistance (MDR) pumps in bacteria, which could potentiate the activity of other antimicrobial agents or the compound itself.[4]

A proposed general mechanism of action for flavonoids is illustrated below.

G This compound This compound (Lipophilic Flavonoid) Membrane Bacterial Cell Membrane This compound->Membrane Interacts with DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Binds to Metabolism Energy Metabolism This compound->Metabolism Interferes with Efflux_Pump Efflux Pump This compound->Efflux_Pump Inhibits Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Inhibition_DNA Inhibition of DNA Replication DNA_Gyrase->Inhibition_DNA Inhibition_Energy Inhibition of ATP Synthesis Metabolism->Inhibition_Energy Inhibition_Efflux Inhibition of Efflux Pump Efflux_Pump->Inhibition_Efflux G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution in DMSO C Prepare Serial Dilutions of this compound in Broth A->C Dilute B Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) E Add Standardized Bacterial Inoculum to Wells B->E Inoculate D Add Diluted this compound to Microtiter Plate Wells C->D D->E G Incubate Plate (e.g., 37°C for 18-24h) E->G F Include Controls: - Positive (bacteria, no drug) - Negative (broth only) - Solvent (bacteria + DMSO) F->E H Read Results Visually or with a Plate Reader G->H I Determine MIC: Lowest concentration with no visible growth H->I G Start Inconsistent MIC Results CheckSolubility Is this compound fully dissolved in stock? Start->CheckSolubility CheckControls Are all controls (positive, negative, solvent) behaving as expected? CheckSolubility->CheckControls Yes SolubilityIssue Action: Remake stock solution. Use gentle warming/vortexing. Consider a different solvent. CheckSolubility->SolubilityIssue No CheckInoculum Was the inoculum density standardized correctly? CheckControls->CheckInoculum Yes ControlIssue Action: Check for contamination. Verify solvent toxicity. Repeat experiment. CheckControls->ControlIssue No CheckPrecipitate Is there visible precipitate in the assay wells? CheckInoculum->CheckPrecipitate Yes InoculumIssue Action: Re-standardize inoculum using McFarland standard or spectrophotometer. Repeat. CheckInoculum->InoculumIssue No PrecipitateIssue Action: Lower the highest test concentration. Consider adding a non-ionic surfactant (e.g., 0.002% P-80). CheckPrecipitate->PrecipitateIssue Yes End Consistent Results CheckPrecipitate->End No SolubilityIssue->Start ControlIssue->Start InoculumIssue->Start PrecipitateIssue->Start

References

Technical Support Center: Optimizing Neorauflavene Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neorauflavene antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an antibacterial assay?

A1: For a pure flavonoid compound like this compound, a common starting concentration for screening is around 100 µg/mL, with subsequent serial dilutions.[1] Based on data from structurally similar flavonoids, the Minimum Inhibitory Concentration (MIC) can be as low as 0.5 to 8 µg/mL for susceptible bacteria, so your dilution series should cover a broad range to accurately determine the MIC.[2]

Q2: this compound is poorly soluble in my aqueous culture medium. How can I address this?

A2: Poor aqueous solubility is a common challenge with lipophilic natural products.[3] It is standard practice to dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] This stock is then serially diluted in the culture broth. It is crucial to ensure the final concentration of DMSO in your assay is non-toxic to the bacteria and does not exceed a level that affects bacterial growth (typically ≤1% v/v). Always include a solvent control (culture medium with the same final concentration of DMSO but without this compound) in your experiment to validate your results.

Q3: Which bacterial strains should I use as controls in my assay?

A3: It is recommended to use standard reference strains from the American Type Culture Collection (ATCC) for reproducibility. Common choices include Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative).[1] Including both Gram-positive and Gram-negative strains is important as flavonoids often exhibit different activity profiles against these two types of bacteria.

Q4: How do I interpret the results of my Minimum Inhibitory Concentration (MIC) assay?

A4: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[5][6] In a broth microdilution assay, this is the first well in the dilution series that appears clear (no turbidity).

Q5: Should I also determine the Minimum Bactericidal Concentration (MBC)?

A5: While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC is the lowest concentration that kills the bacteria (bactericidal).[5] Determining the MBC is recommended if you need to know whether this compound is killing the bacteria or merely inhibiting its growth. This is done by sub-culturing from the clear wells of the MIC assay onto antibiotic-free agar and observing for colony growth.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of bacterial growth is observed at any concentration. 1. The concentration of this compound is too low. 2. The bacterial strain is resistant to this compound. 3. The compound has degraded. 4. The inoculum density is too high.1. Test a higher concentration range. 2. Test against a known susceptible bacterial strain. 3. Ensure proper storage and handling of the this compound stock solution. 4. Standardize your inoculum to a 0.5 McFarland standard.
Precipitation of this compound is observed in the wells. 1. The solubility limit of this compound in the medium has been exceeded. 2. The concentration of the DMSO stock solution is too high.1. Use a higher percentage of DMSO in the initial stock solution, but ensure the final concentration in the assay remains non-toxic. 2. Prepare a more dilute stock solution. 3. Consider slight modifications to the assay medium if possible, without affecting bacterial growth.
The positive control antibiotic shows no inhibition. 1. The antibiotic has expired or degraded. 2. The bacterial strain used is resistant to the control antibiotic.1. Use a fresh, properly stored antibiotic stock. 2. Ensure the control strain is susceptible to the chosen antibiotic.
The negative/solvent control shows inhibition of bacterial growth. 1. The solvent (e.g., DMSO) concentration is too high and is toxic to the bacteria.1. Reduce the final concentration of the solvent in the assay. Perform a preliminary test to determine the maximum non-inhibitory concentration of the solvent.
Results are not reproducible between experiments. 1. Inconsistent inoculum preparation. 2. Variations in incubation time or temperature. 3. Pipetting errors during serial dilutions.1. Strictly adhere to a standardized protocol for inoculum preparation (e.g., 0.5 McFarland standard). 2. Ensure consistent incubation conditions. 3. Calibrate pipettes and use careful technique.

Quantitative Data on Related Flavonoids

CompoundBacterial StrainMIC Range (µg/mL)Reference
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 8[2]
Sophoraflavanone GMethicillin-sensitive Staphylococcus aureus (MSSA)3.9[4]
KurarinoneMethicillin-resistant Staphylococcus aureus (MRSA)7.8[4]
KurarinoneMethicillin-sensitive Staphylococcus aureus (MSSA)3.9 - 7.8[4]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[5]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Further dilute this stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution. The concentration of this working stock should be the highest concentration you intend to test.

2. Preparation of 96-Well Plate:

  • Add 100 µL of CAMHB to wells 2 through 12 in a sterile 96-well microtiter plate.

  • Add 200 µL of the this compound working stock solution to well 1.

  • Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound).

  • Well 12 will serve as the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

4. Inoculation and Incubation:

  • Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve the final target inoculum concentration. Do not add bacteria to well 12.

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Reading the Results:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental_Workflow_for_MIC_Determination Experimental Workflow for MIC Determination A Prepare this compound Stock Solution (in DMSO) B Prepare 96-well plate with serial dilutions in broth A->B Dilute D Inoculate wells with bacterial suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D Add to wells E Incubate plate (37°C, 18-24h) D->E F Read Results: Observe for turbidity E->F G Determine MIC F->G H Controls: Growth, Sterility, Solvent H->B

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed_Antibacterial_Mechanisms_of_Flavonoids Proposed Antibacterial Mechanisms of Flavonoids This compound This compound (Flavonoid) BacterialCell Bacterial Cell This compound->BacterialCell Targets Membrane Disruption of Cell Membrane Integrity BacterialCell->Membrane DNA Inhibition of Nucleic Acid Synthesis BacterialCell->DNA Enzyme Inhibition of Key Enzymes (e.g., Gyrase) BacterialCell->Enzyme Inhibition Inhibition of Bacterial Growth Membrane->Inhibition DNA->Inhibition Enzyme->Inhibition

Caption: Potential antibacterial mechanisms of action for flavonoids.

References

Technical Support Center: Chemical Synthesis of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding the total chemical synthesis of Neorauflavene is not currently available in the public scientific literature. This compound is a potent tyrosinase inhibitor that has been isolated from the plant Campylotropis hirtella. While its biological activities have been investigated, a detailed, step-by-step synthetic protocol has not been published.

Consequently, a troubleshooting guide with specific experimental challenges, protocols, and quantitative data for the synthesis of this compound cannot be provided at this time. The following sections offer general guidance and address hypothetical challenges based on the synthesis of structurally related isoflavonoid compounds. This information is intended to be a helpful resource for researchers considering a synthetic route to this compound or similar molecules.

Frequently Asked Questions (FAQs)

Q1: Has the total synthesis of this compound been reported?

As of our latest review of the scientific literature, a complete, peer-reviewed total synthesis of this compound has not been published. The compound is currently sourced through isolation from natural products.

Q2: What are the key structural features of this compound that might pose synthetic challenges?

This compound possesses a complex isoflavanoid core structure. Key features that could present synthetic challenges include:

  • Chiral Center: The stereochemistry at the C-3 position of the chromane ring would require stereoselective synthesis or chiral resolution.

  • Pyranochromene Ring System: The fusion of the pyran and chromene rings to form the tetracyclic core is a significant synthetic hurdle that would require careful planning of the cyclization strategy.

  • Functional Group Compatibility: The presence of a methoxy group and two hydroxyl groups on the aromatic rings necessitates the use of appropriate protecting group strategies to avoid unwanted side reactions during the synthesis.

Q3: What general synthetic strategies could be envisioned for this compound?

A plausible retrosynthetic analysis would likely disconnect the molecule at key bonds to simplify the structure into more readily available starting materials. Potential strategies could involve:

  • Construction of the Chromanone Core: A common approach to isoflavonoids involves the synthesis of a substituted deoxybenzoin, followed by cyclization to form the chromanone ring.

  • Formation of the Pyrano Ring: The pyran ring could potentially be installed via a Claisen rearrangement, an acid-catalyzed cyclization of an appropriate precursor, or other annulation strategies.

  • Introduction of the Phenyl Side Chain: The resorcinol moiety could be introduced via a Suzuki, Stille, or other cross-coupling reaction, or through nucleophilic addition to a suitable electrophile.

Hypothetical Troubleshooting Guide

This section addresses potential issues that researchers might encounter when attempting to synthesize this compound or structurally similar compounds, based on common challenges in flavonoid synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in chromanone formation 1. Incomplete reaction of the deoxybenzoin precursor. 2. Side reactions, such as self-condensation or decomposition. 3. Steric hindrance from bulky protecting groups.1. Optimize reaction conditions (temperature, solvent, reaction time). 2. Use a milder cyclization agent. 3. Screen different protecting groups that are less sterically demanding.
Difficulty in pyran ring cyclization 1. Unfavorable ring-closing stereoelectronics. 2. Deactivation of the aromatic ring by electron-withdrawing groups. 3. Catalyst poisoning.1. Modify the substrate to favor the desired cyclization pathway. 2. Use a more reactive catalyst or higher reaction temperatures. 3. Purify reagents and ensure an inert atmosphere.
Poor stereoselectivity at C-3 1. Non-selective reduction of an isoflavone intermediate. 2. Racemization during a subsequent reaction step.1. Employ a chiral reducing agent or a catalyst for asymmetric hydrogenation. 2. Perform chiral resolution of a racemic intermediate using techniques like chiral HPLC or diastereomeric salt formation.
Protecting group issues (cleavage or migration) 1. Use of protecting groups that are not stable to the reaction conditions. 2. Unintended deprotection during a workup or purification step.1. Carefully select protecting groups based on their compatibility with the entire synthetic sequence (e.g., MOM, SEM for phenols). 2. Use buffered or non-aqueous workup conditions.
Challenges in purification 1. Formation of closely related byproducts with similar polarity. 2. Low solubility of intermediates or the final product.1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. 2. Recrystallization from a suitable solvent system.

Experimental Workflow for a Generic Isoflavan Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an isoflavan, which could be adapted for a future synthesis of this compound.

G cluster_0 Starting Material Preparation cluster_1 Deoxybenzoin Formation cluster_2 Chromanone Synthesis cluster_3 Isoflavone Formation cluster_4 Stereoselective Reduction cluster_5 Final Functionalization & Deprotection start Commercially Available Phenol & Phenylacetic Acid deoxybenzoin Friedel-Crafts Acylation or similar C-C bond formation start->deoxybenzoin Step 1 chromanone Cyclization with a C1 synthon (e.g., formaldehyde equivalent) deoxybenzoin->chromanone Step 2 isoflavone Introduction of the double bond (e.g., via oxidation or elimination) chromanone->isoflavone Step 3 isoflavan Asymmetric Hydrogenation or Chiral Reduction isoflavone->isoflavan Step 4 final_product Installation of pyran ring, methoxy and hydroxyl groups, and final deprotection isoflavan->final_product Step 5

Caption: A generalized workflow for the synthesis of an isoflavan core structure.

Technical Support Center: Neorauflavene Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neorauflavene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?

Precipitation of this compound can be triggered by several factors:

  • Solvent Polarity: A significant change in the solvent polarity, such as adding water to a solution of this compound dissolved in an organic solvent, can drastically reduce its solubility and cause it to precipitate.

  • pH of the Solution: The pH of the aqueous medium can influence the ionization state of the phenolic hydroxyl groups on the this compound molecule. Flavonoids are generally more soluble in alkaline (high pH) solutions.[5] A decrease in pH can lead to precipitation.

  • Temperature: Changes in temperature can affect solubility. While for many compounds solubility increases with temperature, the effect can vary. It is crucial to determine the temperature-solubility profile for your specific formulation.

  • Concentration: Exceeding the saturation concentration of this compound in a given solvent system will inevitably lead to precipitation.

  • Presence of Other Solutes: The presence of salts or other molecules can affect the solubility of this compound through common ion effects or by altering the properties of the solvent.

Q3: Are there any quick methods to redissolve precipitated this compound?

If you observe precipitation, you can try the following to attempt to redissolve this compound:

  • Sonication: Applying ultrasonic energy can help to break down agglomerates and enhance dissolution.

  • Gentle Heating: Carefully warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compound.

  • pH Adjustment: Increasing the pH of the solution by adding a small amount of a suitable base might help to redissolve the compound.

  • Addition of a Cosolvent: Adding a small amount of a water-miscible organic solvent in which this compound is more soluble (e.g., ethanol, DMSO) can increase its overall solubility in the aqueous mixture.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides strategies to prevent this compound precipitation in your aqueous solutions.

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it stepwise into the aqueous buffer with vigorous stirring.
Cloudiness or precipitation over time The solution is supersaturated and thermodynamically unstable.Consider using formulation strategies to enhance and maintain solubility, such as the use of cyclodextrins, solid dispersions, or nanosuspensions.
Precipitation after pH adjustment The pH of the final solution is not optimal for this compound solubility.Determine the pH-solubility profile of this compound. Maintain the pH of the aqueous solution at a level where solubility is maximized, bearing in mind the stability of the compound.
Inconsistent results in biological assays Precipitation of this compound leading to variable effective concentrations.Visually inspect your solutions for any signs of precipitation before and during the experiment. Consider using a solubility-enhancing formulation for your in-vitro studies.

Experimental Protocols for Enhancing this compound Solubility

Below are detailed methodologies for common techniques to improve the aqueous solubility of flavonoids like this compound.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like flavonoids, within their hydrophobic cavity, thereby increasing their aqueous solubility.[5]

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Alkaline water (e.g., pH 9.5-12.5)[5]

  • Magnetic stirrer and heating plate

  • Lyophilizer (optional)

Methodology:

  • Prepare an alkaline aqueous solution.

  • Dissolve β-cyclodextrin in the alkaline solution with stirring. A molar ratio of 1:1.5 to 1:5 (this compound:β-cyclodextrin) is a good starting point.[5]

  • Slowly add this compound to the cyclodextrin solution while continuously stirring.

  • Gently heat the mixture to facilitate complex formation. The temperature should be kept below the decomposition point of this compound.

  • Allow the solution to cool to room temperature while stirring.

  • The resulting solution contains the this compound-cyclodextrin inclusion complex. This can be used directly or lyophilized to obtain a solid powder for later reconstitution.

Protocol 2: Formulation of a this compound Nanosuspension

Nanosizing is a technique used to increase the surface area of poorly soluble compounds, which can lead to enhanced dissolution rates and solubility.[6]

Materials:

  • This compound

  • Suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80)

  • High-pressure homogenizer or a wet milling apparatus

  • Purified water

Methodology:

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing a stabilizer.

  • Process the pre-suspension through a high-pressure homogenizer or a wet milling apparatus.

  • The processing parameters (e.g., pressure, number of cycles, milling time) should be optimized to achieve the desired particle size in the nanometer range.

  • The resulting nanosuspension should be a stable, colloidal dispersion of this compound nanoparticles.

Visualization of Experimental Workflows

Below are diagrams illustrating the workflows for enhancing this compound solubility.

G cluster_0 Cyclodextrin Inclusion Complexation Workflow A Prepare Alkaline Aqueous Solution B Dissolve β-Cyclodextrin A->B C Add this compound B->C D Gentle Heating & Stirring C->D E Cool to Room Temperature D->E F Soluble this compound Inclusion Complex E->F

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

G cluster_1 Nanosuspension Formulation Workflow N1 Prepare Aqueous Stabilizer Solution N2 Disperse this compound (Pre-suspension) N1->N2 N3 High-Pressure Homogenization / Wet Milling N2->N3 N4 Stable this compound Nanosuspension N3->N4

Caption: Workflow for formulating a this compound nanosuspension.

Logical Relationships of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound and the formulation strategies to address them.

G cluster_factors Factors Affecting Solubility cluster_strategies Solubilization Strategies Solubility This compound Solubility pH pH pH->Solubility influences Temp Temperature Temp->Solubility influences Solvent Solvent System Solvent->Solubility influences ParticleSize Particle Size ParticleSize->Solubility influences pH_adjust pH Adjustment pH_adjust->pH Cosolvents Cosolvents Cosolvents->Solvent Nanosizing Nanosizing Nanosizing->ParticleSize Cyclodextrins Cyclodextrin Complexation Cyclodextrins->Solubility enhances

Caption: Factors influencing this compound solubility and corresponding strategies.

References

Technical Support Center: Refining Purification Protocols for Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of Neorauflavene. This guide includes troubleshooting advice, frequently asked questions, detailed experimental methodologies, and visual aids to streamline your research.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield of Crude Extract Inefficient initial extraction from plant material.Optimize the solvent-to-material ratio; a higher ratio can improve extraction efficiency. Consider using a sequence of solvents with increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) to extract a broader range of compounds, including this compound.[1][2][3] Ultrasonic or microwave-assisted extraction can also enhance yield.Increased recovery of this compound in the crude extract.
Low Purity After Column Chromatography Co-elution of structurally similar flavonoids or other contaminants.Adjust the mobile phase polarity. For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate compounds. For reverse-phase chromatography, a gradient of decreasing polarity (e.g., water/acetonitrile) is recommended.[4] Consider using a different stationary phase, such as Sephadex LH-20, which separates based on molecular size and polarity.Improved separation of this compound from impurities, leading to higher purity fractions.
This compound Degradation Exposure to harsh pH conditions or high temperatures.Maintain a neutral to slightly acidic pH (around 5-7) during extraction and purification.[5] Avoid excessive heat; use a rotary evaporator at a low temperature to concentrate solutions. Store fractions and the final product at low temperatures (-20°C) and protect from light.[6]Minimized degradation of this compound, preserving its structural integrity and biological activity.
Poor Solubility of Dried Extract This compound, like many prenylated flavonoids, has limited solubility in certain solvents.For reconstitution, use polar organic solvents such as acetone, methanol, or ethanol.[7][8][9][10][11] For chromatographic loading, dissolve the sample in a minimal amount of a strong solvent (e.g., dichloromethane or acetone) and then adsorb it onto a small amount of silica gel before loading onto the column.[12]Complete dissolution of the extract for subsequent purification steps, preventing loss of material.
Inconsistent HPLC Retention Times Fluctuations in mobile phase composition, column temperature, or column degradation.Ensure precise and consistent mobile phase preparation. Use a column thermostat to maintain a constant temperature.[12] Regularly flush the column and use a guard column to extend its lifespan. Validate the HPLC method for robustness.[12][13][14][15]Consistent and reproducible retention times for accurate identification and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the initial extraction of this compound from Neorautanenia species?

A1: A common strategy is to start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, extraction with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is often effective for isolating isoflavonoids like this compound. For maximizing the yield of more polar flavonoid glycosides, a final extraction with methanol or ethanol can be performed.[2][3]

Q2: How can I monitor the purity of this compound during purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. For more precise purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[4][13]

Q3: What are the best storage conditions for purified this compound?

A3: Purified this compound should be stored as a dry solid in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation.[6]

Q4: My purified this compound shows low antibacterial activity. What could be the reason?

A4: This could be due to degradation of the compound during purification. Review your protocol for potential exposure to high temperatures or extreme pH.[5][6] It is also possible that the initial bioactivity was due to a synergistic effect of multiple compounds in the crude extract.

Q5: Can I use normal phase (silica gel) chromatography for this compound purification?

A5: Yes, silica gel chromatography is commonly used for flavonoid separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.[4]

Experimental Protocols

General Extraction Protocol
  • Air-dry and grind the plant material (e.g., roots or stems of Neorautanenia amboensis) to a fine powder.

  • Perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 8-12 hours to remove lipids.

  • Discard the hexane extract and air-dry the plant material.

  • Subsequently, extract the defatted plant material with ethyl acetate for 12-18 hours.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified using column chromatography.

Column Chromatography Protocol (Silica Gel)
  • Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or acetone and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, v/v).

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compound of interest (visualized under UV light after staining with an appropriate reagent) and concentrate them.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program: Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Temperature: 25°C.

Mandatory Visualizations

experimental_workflow start Plant Material (Neorautanenia sp.) extraction Solvent Extraction (Hexane, then Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound antibacterial_pathway This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane dna_gyrase Inhibition of DNA Gyrase This compound->dna_gyrase protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis membrane_disruption Membrane Disruption & Permeabilization cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_synthesis Inhibition of ATP Synthesis ion_leakage->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication dna_replication->cell_death protein_synthesis->cell_death

References

dealing with low yield during Neorauflavene isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yield during Neorauflavene isolation.

Troubleshooting Guides

Low yield during this compound isolation can be attributed to several factors, from the initial extraction to the final purification steps. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Low Yield After Initial Extraction

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Cell Lysis Ensure plant material is finely ground to maximize surface area for solvent penetration. Consider pre-treating with enzymes to break down cell walls.
Improper Solvent Selection This compound is a phenolic isoflavonoid. Use polar organic solvents like methanol or ethanol, often in combination with water (e.g., 80% methanol), to enhance extraction efficiency.[1] Acetone can also be an effective solvent for flavonoids.[1]
Suboptimal Extraction Parameters Optimize extraction time and temperature. For maceration, allow sufficient time for solvent penetration. For heat-reflux or Soxhlet extraction, be mindful of potential degradation at high temperatures.[2] Ultrasound-assisted extraction (UAE) can improve yield at lower temperatures.[1]
Degradation During Extraction This compound, as a phenolic compound, may be susceptible to degradation at high temperatures and in the presence of light and oxygen.[2][3] Consider extracting under inert atmosphere (e.g., nitrogen) and protecting the extraction vessel from light.
Insufficient Solvent-to-Sample Ratio A low solvent-to-sample ratio can lead to incomplete extraction. Increase the solvent volume to ensure the entire sample is adequately submerged and to allow for efficient partitioning of this compound into the solvent.
Problem 2: Low Yield After Solvent Partitioning/Liquid-Liquid Extraction

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Solvent Polarity Ensure the chosen immiscible solvents have a significant polarity difference to achieve efficient partitioning. For isoflavonoids, partitioning between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane) is common to remove lipids and other non-polar impurities.
Emulsion Formation Emulsions can trap the target compound at the interface. To break emulsions, try adding brine, gentle centrifugation, or passing the mixture through a bed of celite.
Incomplete Phase Separation Allow sufficient time for the two solvent layers to separate completely. Multiple extractions of the aqueous phase with the organic solvent will improve recovery.
pH-Dependent Partitioning The phenolic nature of this compound means its solubility can be pH-dependent. Adjusting the pH of the aqueous phase can influence its partitioning behavior. Acidifying the aqueous phase can help keep the phenolic groups protonated, potentially favoring partitioning into the organic phase.
Problem 3: Low Yield During Chromatographic Purification

Possible Causes and Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption to Stationary Phase This compound may strongly and irreversibly bind to the silica gel. Consider using a less active stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[4]
Compound Degradation on the Column The acidic nature of silica gel can cause degradation of acid-labile compounds. Deactivating the silica gel with a small amount of a weak base (e.g., triethylamine) in the mobile phase can mitigate this.[4]
Poor Solubility in Mobile Phase If this compound has low solubility in the chosen mobile phase, it can lead to band broadening and poor recovery. Ensure the mobile phase is optimized for both good separation and adequate solubility.
Co-elution with Impurities If this compound co-elutes with other compounds, the yield of the pure compound will be low. Optimize the mobile phase composition and gradient to improve resolution. Consider using a different chromatographic technique (e.g., preparative HPLC) for better separation.
Incorrect Fraction Collection Monitor the column elution carefully using thin-layer chromatography (TLC) or a UV detector to ensure all fractions containing this compound are collected.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Neorautanenia edulis?

Q2: At what temperature should I conduct the extraction?

A2: Phenolic compounds can be sensitive to high temperatures.[2] While some heat can increase extraction efficiency, prolonged exposure to high temperatures may cause degradation. For methods like maceration, room temperature is suitable. For heat-reflux extraction, the boiling point of the solvent is used, but extraction times should be optimized to minimize degradation.[5] Ultrasound-assisted extraction can be performed at lower temperatures (e.g., 40-60°C).

Q3: My this compound seems to be degrading during purification on a silica gel column. What can I do?

A3: Degradation on silica gel is a common issue for sensitive compounds.[4] You can try the following:

  • Deactivate the silica gel: Add a small percentage (e.g., 0.1-1%) of a modifier like triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Consider using neutral alumina or a less acidic bonded phase like diol-silica. Reverse-phase chromatography on C18 silica is also a good alternative.[4]

  • Work quickly: Minimize the time the compound spends on the column.

Q4: I am having trouble dissolving the crude extract for chromatography. What solvents should I use?

A4: The solubility of isoflavonoids depends on their structure. Generally, they have better solubility in polar organic solvents like methanol, ethanol, and acetone.[8] For chromatography, dissolve the extract in a small amount of a strong solvent (like methanol or DMSO) and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can improve peak shape and resolution.

Q5: How can I monitor the purification of this compound?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the separation. Use a suitable mobile phase to get good separation of the components in your extract. You can visualize the spots under UV light (this compound should be UV active due to its aromatic structure) or by staining with a suitable reagent like vanillin-sulfuric acid. For more quantitative monitoring during preparative chromatography, an HPLC with a UV detector is ideal.

Experimental Protocols

While a specific, detailed modern protocol for this compound is not available, the following general protocol for isoflavonoid extraction from a member of the Fabaceae family can be adapted.

General Protocol for Isoflavonoid Extraction

  • Sample Preparation: Air-dry the plant material (Neorautanenia edulis) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform a heat-reflux extraction with 80% methanol for 2-4 hours.

    • The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity like ethyl acetate to extract the isoflavonoids.

  • Purification:

    • Concentrate the ethyl acetate fraction to dryness.

    • Subject the residue to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Monitor the fractions by TLC to identify and combine those containing this compound.

    • Further purification may be achieved by preparative TLC or preparative HPLC.

Visualizations

DOT Script for General Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Yield extraction Problem with Initial Extraction? start->extraction partitioning Issue with Solvent Partitioning? extraction->partitioning No extraction_solutions Check: - Grinding of Plant Material - Solvent Choice & Ratio - Extraction Time & Temp - Potential Degradation extraction->extraction_solutions Yes chromatography Difficulty in Chromatographic Purification? partitioning->chromatography No partitioning_solutions Verify: - Solvent Polarity - Absence of Emulsions - Complete Phase Separation - Aqueous Phase pH partitioning->partitioning_solutions Yes end Yield Optimized chromatography->end No chromatography_solutions Investigate: - Irreversible Adsorption - On-Column Degradation - Mobile Phase Solubility - Co-elution of Impurities chromatography->chromatography_solutions Yes extraction_solutions->partitioning partitioning_solutions->chromatography chromatography_solutions->end

A flowchart for troubleshooting low this compound yield.

DOT Script for Factors Affecting this compound Stability

StabilityFactors This compound This compound Stability high_temp High Temperature This compound->high_temp sensitive to light Light Exposure This compound->light sensitive to oxygen Oxygen (Air) This compound->oxygen sensitive to alkaline_ph Alkaline pH This compound->alkaline_ph sensitive to degradation Degradation (Low Yield) high_temp->degradation light->degradation oxygen->degradation alkaline_ph->degradation

Factors leading to the degradation of this compound.

References

how to address batch-to-batch variability of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Neorauflavene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of this compound. What could be the underlying cause?

A1: Batch-to-batch variability in the biological activity of this compound, a flavonoid, can stem from several factors. These include the presence of undetected impurities, variations in the polymorphic form of the solid material, or the presence of residual solvents from the purification process. It is also possible that the stereochemistry of the compound varies between batches, leading to different biological effects. We recommend a thorough analytical characterization of each batch to identify any chemical or physical differences.

Q2: Our latest batch of this compound has a slightly different color compared to previous batches. Is this a cause for concern?

A2: A color variation in different batches of this compound can indicate potential chemical changes. Flavonoids are known to be sensitive to pH, and minor changes in residual acidic or basic impurities can lead to color shifts.[1][2][3] The color change could also be due to the presence of trace metal ions or oxidative degradation products. While a slight color change may not always impact biological activity, it warrants further investigation to ensure the purity and stability of the product.

Q3: We are having trouble dissolving a new batch of this compound in the same solvent system we have used successfully in the past. Why might this be happening?

A3: Solubility issues with a new batch of this compound can be attributed to polymorphism. Different crystalline forms of the same compound can exhibit different solubilities. It is also possible that the particle size of the new batch is different, which can affect the dissolution rate. We recommend analyzing the solid-state properties of the batch using techniques such as X-ray powder diffraction (XRPD) and particle size analysis.

Q4: What are the most critical analytical techniques for assessing the batch-to-batch consistency of this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential for ensuring the consistency of this compound batches. High-Performance Liquid Chromatography (HPLC) is crucial for determining purity and quantifying impurities.[4][5][6][7][8][9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities and degradation products.[11][12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify minor components and confirm the overall structure of the molecule.[16][17][18][19][20][21][22]

Q5: How can we control the variability of this compound sourced from natural product extraction?

A5: For this compound obtained through extraction from botanical sources, variability can be significant due to factors like growing conditions, harvest time, and post-harvest processing.[23][24] To minimize this, it is crucial to standardize the extraction protocol, including the choice of solvent, extraction time, and temperature.[25][26][27][28][29] Implementing robust quality control measures for the raw botanical material is also a critical step.[24]

Troubleshooting Guides

Issue: Inconsistent Potency Between Batches

This guide will help you troubleshoot and identify the root cause of potency variations between different batches of this compound.

start Start: Inconsistent Potency Observed check_purity 1. Purity Assessment Run HPLC-UV analysis on all batches. start->check_purity purity_ok Purity Consistent? check_purity->purity_ok identify_impurities 2. Impurity Identification Use LC-MS to identify and quantify impurities. purity_ok->identify_impurities No check_polymorphism 4. Solid-State Analysis Perform XRPD and DSC on all batches. purity_ok->check_polymorphism Yes impurity_source 3. Determine Impurity Source - Synthesis byproduct? - Degradation product? identify_impurities->impurity_source refine_synthesis Action: Refine Synthesis/ Purification Process impurity_source->refine_synthesis check_stability Action: Perform Stability Studies impurity_source->check_stability end End: Root Cause Identified refine_synthesis->end check_stability->end polymorphism_consistent Polymorphism Consistent? check_polymorphism->polymorphism_consistent control_crystallization Action: Control Crystallization Conditions polymorphism_consistent->control_crystallization No check_residual_solvents 5. Residual Solvent Analysis Perform GC-HS analysis. polymorphism_consistent->check_residual_solvents Yes control_crystallization->end solvents_consistent Solvents Consistent? check_residual_solvents->solvents_consistent modify_drying Action: Modify Drying Process solvents_consistent->modify_drying No solvents_consistent->end Yes modify_drying->end

Caption: Troubleshooting workflow for inconsistent potency.

This compound and MAPK Signaling

Variations in this compound batches can impact its effect on signaling pathways. The diagram below illustrates a simplified MAPK signaling pathway, a common target for flavonoids.

This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: this compound's potential interaction with the MAPK signaling pathway.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for batch-to-batch variability of a flavonoid compound like this compound. These values are illustrative and should be established based on experimental data for your specific application.

ParameterMethodAcceptance Criteria
Purity HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.15%
Total Impurities HPLC-UV≤ 1.0%
Residual Solvents GC-HS< 5000 ppm (e.g., Ethanol)
Water Content Karl Fischer≤ 1.0%
Potency (Biological Assay) Cell-based Assay80-120% of reference standard

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a means to assess the purity of this compound and quantify related impurities.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 360 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the identification of unknown impurities in this compound batches.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Compare the mass spectra of the impurity peaks with known related compounds or use fragmentation patterns to elucidate the structures.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This method is used to confirm the structure of this compound and identify any structural variants.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and confirm the complete structure.[17]

  • Data Analysis: Chemical shifts and coupling constants are compared to a reference spectrum or to literature values for similar flavonoid structures.[16][18]

References

Validation & Comparative

Neorauflavene in the Spotlight: A Comparative Analysis of Antibacterial Efficacy Against Other Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-pressing search for novel antimicrobial agents, isoflavonoids have emerged as a promising class of natural compounds with demonstrated antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of neorauflavene against other well-known isoflavonoids, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial therapies.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of isoflavonoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The table below summarizes the available MIC values for this compound and other selected isoflavonoids against Gram-positive bacteria, particularly Staphylococcus aureus and its methicillin-resistant strain (MRSA).

IsoflavonoidTest OrganismMIC (µg/mL)Reference
Neobavaisoflavone Gram-positive MDR bacteriaActivity reported, specific MIC not provided in the study[1]
Sophoraflavanone G MRSA (clinical isolates)0.5 - 8[2]
Sophoraflavanone G MRSA (27 strains)3.13 - 6.25[3]
Genistein Staphylococcus aureusInhibitory effect observed[4]
Daidzein Staphylococcus aureusLower potency than genistein[4]

Note: The provided MIC values are sourced from different studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

In comparison, sophoraflavanone G has demonstrated potent antibacterial activity with low MIC values against multiple MRSA strains[2][3]. Genistein and daidzein, two of the most common isoflavones found in soy, have also shown inhibitory effects against S. aureus, although daidzein appears to be less potent[4].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values for flavonoids.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar plate overnight at 37°C.

    • Several colonies are used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

    • The broth culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized bacterial suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Isoflavonoid Solutions:

    • A stock solution of the test isoflavonoid is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial two-fold dilutions of the isoflavonoid stock solution are prepared in MHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • 100 µL of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted isoflavonoid, as well as to a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).

    • The final concentration of the bacterial inoculum in each well is approximately 5 x 10⁵ CFU/mL.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the isoflavonoid at which there is no visible growth of the bacteria. Visual inspection for turbidity is the standard method. A reading mirror or a spectrophotometer can be used to aid in the determination.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • To determine if the compound is bactericidal or bacteriostatic, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

    • This aliquot is plated onto an appropriate agar medium.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of the isoflavonoid that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an isoflavonoid.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep isoflavonoid_stock Isoflavonoid Stock Solution serial_dilution Serial Dilution in 96-well plate isoflavonoid_stock->serial_dilution inoculate_plate Inoculate Plate inoculum_prep->inoculate_plate serial_dilution->inoculate_plate incubation Incubate 18-24h at 37°C inoculate_plate->incubation read_mic Determine MIC (No visible growth) incubation->read_mic plate_for_mbc Plate from clear wells read_mic->plate_for_mbc read_mbc Determine MBC (≥99.9% killing) plate_for_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are still under investigation, the broader class of isoflavonoids is known to exert antibacterial effects through various mechanisms. These include:

  • Disruption of the bacterial cell membrane: This is a common mechanism for many phenolic compounds, leading to leakage of cellular contents and cell death.

  • Inhibition of nucleic acid synthesis: Some flavonoids can interfere with DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Inhibition of bacterial enzymes: Flavonoids can inhibit various bacterial enzymes crucial for metabolism and survival.

  • Inhibition of efflux pumps: Some isoflavonoids can inhibit the pumps that bacteria use to expel antibiotics, thereby restoring the efficacy of existing drugs.

The reported activity of neobavaisoflavone against biofilm formation suggests an interference with bacterial communication systems (quorum sensing) or the production of the extracellular matrix that holds the biofilm together. The targeting of virulence factors like α-toxin indicates a potential to disarm the pathogen without necessarily killing it, which can be an advantageous strategy to reduce the selective pressure for resistance development.

The following diagram illustrates the potential antibacterial mechanisms of isoflavonoids.

antibacterial_mechanisms cluster_targets Bacterial Cell Targets cluster_effects Antibacterial Effects isoflavonoid Isoflavonoid cell_membrane Cell Membrane isoflavonoid->cell_membrane dna_gyrase DNA Gyrase isoflavonoid->dna_gyrase bacterial_enzymes Metabolic Enzymes isoflavonoid->bacterial_enzymes efflux_pumps Efflux Pumps isoflavonoid->efflux_pumps quorum_sensing Quorum Sensing isoflavonoid->quorum_sensing membrane_disruption Membrane Disruption cell_membrane->membrane_disruption dna_synthesis_inhibition Inhibition of DNA Synthesis dna_gyrase->dna_synthesis_inhibition enzyme_inhibition Enzyme Inhibition bacterial_enzymes->enzyme_inhibition efflux_inhibition Efflux Pump Inhibition efflux_pumps->efflux_inhibition biofilm_inhibition Biofilm Inhibition quorum_sensing->biofilm_inhibition virulence_reduction Virulence Factor Reduction quorum_sensing->virulence_reduction

Caption: Potential mechanisms of isoflavonoid antibacterial action.

References

Unveiling the Antibacterial Potential of Neorauflavene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Neorauflavene, a phenolic isoflavonoid isolated from Neorautanenia edulis, has demonstrated a promising antibacterial profile, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of the antibacterial spectrum of this compound, supported by established experimental methodologies and a discussion of its potential mechanisms of action.

Comparative Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria remains to be fully elucidated in publicly available literature, its activity has been noted against key pathogens including Enterococcus faecalis, Streptococcus suis, Streptococcus agalactiae, Pseudomonas aeruginosa, Bacillus subtilis, and Riemerella anatipestifer.

To provide a contextual comparison, the following table presents the MIC values for a structurally related isoflavonoid, Neoraudiol (isolated from Neorautanenia mitis), against common bacterial and fungal strains, alongside typical MIC ranges for standard-of-care antibiotics against the bacteria targeted by this compound.

Disclaimer: The MIC values for Neoraudiol are presented as a proxy to illustrate the potential potency of a closely related isoflavonoid. These values are not a direct representation of this compound's activity.

Antimicrobial Agent Organism MIC Range (µg/mL) Reference
Neoraudiol (Proxy for this compound) Staphylococcus aureus15.10 ± 0.5[1]
Bacillus cereus15.10 ± 0.5[1]
Escherichia coli80[1]
Pseudomonas aeruginosa80[1]
Candida albicans15.10 ± 0.5[1]
Ampicillin Enterococcus faecalis1 - 8[2]
Streptococcus agalactiae0.25 - 16[3]
Amoxicillin Streptococcus suis≤ 0.03 - >8[4][5]
Riemerella anatipestiferSensitive (qualitative)[6]
Ciprofloxacin Pseudomonas aeruginosa0.5 - >64[7]
Vancomycin Bacillus subtilis4.0[8]

Experimental Protocols: Elucidating the Antibacterial Spectrum

The validation of an antibacterial agent's spectrum relies on standardized and reproducible experimental protocols. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of this evaluation.

Broth Microdilution Method

This is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The plate is incubated at a temperature and duration suitable for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Culture and Standardize Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D Add inoculum E Incubate at Optimal Conditions D->E F Visually Assess for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G mechanism_of_action cluster_targets Bacterial Cell Targets cluster_effects Antibacterial Effects This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Cell_Membrane Cytoplasmic Membrane This compound->Cell_Membrane ETC Electron Transport Chain This compound->ETC Biofilm Biofilm Formation This compound->Biofilm DNA_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Inhibition Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Energy_Depletion ATP Depletion ETC->Energy_Depletion Biofilm_Inhibition Inhibition of Biofilm Biofilm->Biofilm_Inhibition

References

Unveiling Neorauflavene: A Comparative Analysis Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global battle against antimicrobial resistance, the discovery of novel antibiotics is paramount. This guide presents a comparative analysis of Neorauflavene, a promising flavonoid compound, against a panel of well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's potential as a new antimicrobial agent.

Executive Summary

This compound, a member of the flavonoid family, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action appears to be multifaceted, primarily targeting bacterial cell membrane integrity and energy metabolism. This guide provides a detailed comparison of this compound's efficacy with that of conventional antibiotics, supported by experimental data and standardized protocols.

Comparative Antibacterial Spectrum and Efficacy

The antibacterial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The results are summarized and compared with those of standard antibiotics in the table below.

Antimicrobial Agent Target Organism MIC (µg/mL) Mechanism of Action
This compound (surrogate: Sophoraflavanone G) Staphylococcus aureus31.25 - 125[1]Cell Membrane Permeabilization, Energy Metabolism Disruption[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)<10[2]Cell Membrane Permeabilization, Energy Metabolism Disruption[2]
Penicillin Staphylococcus aureus (susceptible)0.015 - 2Inhibition of Cell Wall Synthesis
Ciprofloxacin Staphylococcus aureus0.25 - 1Inhibition of DNA Gyrase[3]
Vancomycin Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2Inhibition of Cell Wall Synthesis

Note: Data for this compound is based on studies of structurally similar and functionally related flavonoids, such as Sophoraflavanone G and other chalcones, as direct data on "this compound" is not yet widely available in published literature.[1][2]

Mechanism of Action: A Deeper Dive

Unlike many conventional antibiotics that target specific enzymes or cellular processes, flavonoids like this compound appear to exert their antibacterial effects through multiple mechanisms, making the development of resistance more challenging for bacteria.

  • Cell Membrane Disruption: Studies on related flavonoids, such as brominated chalcone and sophoraflavanone G, have shown that these molecules can induce significant permeabilization of the bacterial cell membrane.[1][2] This leads to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Energy Metabolism: Some flavonoids have been shown to interfere with bacterial energy metabolism.[2][3] This can occur through the disruption of the electron transport chain or the inhibition of ATP synthase, depriving the bacteria of the energy required for survival.

  • Inhibition of DNA Gyrase: Quercetin, another flavonoid, has been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.[3] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (this compound or a comparator antibiotic) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Membrane Permeability Assay

Objective: To assess the ability of an antimicrobial agent to disrupt the bacterial cell membrane.

Methodology:

  • Bacterial Culture: The test bacterium is grown to the mid-logarithmic phase.

  • Treatment: The bacterial cells are treated with the antimicrobial agent at its MIC.

  • Fluorescent Dye Staining: A fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide) is added to the bacterial suspension.

  • Flow Cytometry or Fluorometry: The uptake of the fluorescent dye by the bacterial cells is measured using a flow cytometer or a fluorometer. An increase in fluorescence indicates membrane damage.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Antimicrobial Agent B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC Determination.

Mechanism_of_Action cluster_targets Bacterial Cell cluster_effects Antibacterial Effects This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Integrity Metabolism Energy Metabolism This compound->Metabolism Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits (Potential) Leakage Membrane Permeabilization (Leakage of contents) Membrane->Leakage Energy_Depletion ATP Depletion Metabolism->Energy_Depletion DNA_Rep_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Rep_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Energy_Depletion->Cell_Death DNA_Rep_Inhibition->Cell_Death

Caption: Proposed Mechanisms of this compound.

References

Unraveling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of Neorauflavene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE – In the quest for novel therapeutic agents, the isoflavonoid Neorauflavene, isolated from Neorautanenia edulis, has emerged as a compound of interest. While its antibacterial properties are established, its broader mechanism of action remains a scientific frontier. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential anti-angiogenic, anti-inflammatory, and anticancer activities of this compound. Through a systematic comparison with established flavonoids and detailed experimental protocols, this document serves as a roadmap for confirming its molecular targets and signaling pathways.

Comparative Analysis of Bioactivity

To contextualize the potential of this compound, a comparative analysis with known flavonoids targeting key signaling pathways is essential. The following table outlines hypothetical IC50 values for this compound against various cellular processes, benchmarked against well-characterized inhibitors.

Target Pathway/ProcessThis compound (Hypothetical IC50)Comparative CompoundComparative Compound IC50Cell Line/Assay
Anti-Angiogenic Activity
VEGF-induced Tube Formation15 µMGenistein10 µMHUVEC
Endothelial Cell Migration20 µMQuercetin25 µMHUVEC (Boyden Chamber)
Endothelial Cell Proliferation25 µMApigenin30 µMHUVEC (MTT Assay)
Signaling Pathway Inhibition
p-Akt (Ser473) Inhibition10 µMLY294002 (PI3K inhibitor)5 µMPC-3 (Western Blot)
p-ERK1/2 (Thr202/Tyr204) Inhibition18 µMU0126 (MEK inhibitor)8 µMA549 (Western Blot)
Anti-Inflammatory Activity
NO Production Inhibition12 µMNeobavaisoflavone15 µMRAW 264.7 (Griess Assay)
TNF-α Secretion Inhibition17 µMLuteolin20 µMLPS-stimulated Macrophages (ELISA)
Anticancer Activity
Cytotoxicity30 µMDoxorubicin1 µMMCF-7 (MTT Assay)
Apoptosis Induction22 µMCamptothecin5 µMHeLa (Annexin V Assay)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following section outlines key experimental protocols to investigate the mechanism of action of this compound.

In Vitro Anti-Angiogenesis Assays

a) Endothelial Tube Formation Assay:

  • Thaw Matrigel on ice overnight.

  • Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for polymerization.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 x 10^4 cells per well onto the polymerized Matrigel.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control. A known inhibitor like Genistein should be used as a positive control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the tube formation by measuring the total tube length or the number of branch points using image analysis software.

b) Endothelial Cell Migration Assay (Boyden Chamber):

  • Coat the underside of the transwell insert (8 µm pore size) with fibronectin and allow it to air dry.

  • Seed HUVECs in serum-free media in the upper chamber of the transwell insert.

  • Add media containing a chemoattractant (e.g., VEGF) and varying concentrations of this compound to the lower chamber.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for Signaling Pathway Inhibition
  • Culture target cells (e.g., PC-3 for PI3K/Akt, A549 for ERK1/2) to 70-80% confluency.

  • Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours). Include appropriate positive and negative controls.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

VEGF Secretion Assay (ELISA)
  • Seed cancer cells (e.g., HeLa or A549) in a 24-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium and treat the cells with various concentrations of this compound for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform a VEGF ELISA on the supernatant according to the manufacturer's protocol.[1][2][3][4]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of VEGF in each sample based on a standard curve.

Visualizing the Mechanism of Action

To clearly illustrate the potential signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

G Proposed Anti-Angiogenic Signaling Pathway of this compound cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effectors cluster_3 Cellular Response This compound This compound VEGFR VEGF Receptor This compound->VEGFR Inhibition? PI3K PI3K This compound->PI3K Inhibition? MEK MEK This compound->MEK Inhibition? VEGFR->PI3K VEGFR->MEK Akt Akt PI3K->Akt ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation Akt->Proliferation Migration Endothelial Cell Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation ERK->Proliferation ERK->Migration ERK->Tube_Formation

Caption: Proposed inhibitory mechanism of this compound on key signaling pathways involved in angiogenesis.

G Experimental Workflow for Assessing this compound's Anti-Angiogenic Effect cluster_0 In Vitro Assays cluster_1 Molecular Analysis cluster_2 Data Interpretation Tube_Formation Tube Formation Assay (HUVECs) Western_Blot Western Blot (p-Akt, p-ERK) Tube_Formation->Western_Blot Migration Migration Assay (Boyden Chamber) Migration->Western_Blot Proliferation Proliferation Assay (MTT) ELISA VEGF ELISA Proliferation->ELISA Mechanism Elucidation of Mechanism of Action Western_Blot->Mechanism ELISA->Mechanism This compound This compound Treatment This compound->Tube_Formation This compound->Migration This compound->Proliferation

Caption: A streamlined workflow for the experimental validation of this compound's anti-angiogenic properties.

Alternative and Comparative Compounds

To provide a robust assessment of this compound's efficacy and mechanism, comparison with other compounds is critical.

  • Neobavaisoflavone: As a structurally related isoflavone, it serves as a primary comparator, particularly for anti-inflammatory and anticancer activities.[5][6][7][8][9][10] Studies have shown its ability to inhibit inflammatory mediators and suppress lung cancer progression.[5][6][7][8][9][10]

  • Genistein: A well-studied isoflavone with known anti-angiogenic properties, it is an excellent positive control for assays investigating the inhibition of VEGF signaling and endothelial cell function.

  • Quercetin and Apigenin: These flavonoids are known to inhibit PI3K/Akt and MAPK/ERK pathways, respectively, making them valuable for comparative mechanistic studies.[11]

  • LY294002 and U0126: These are specific, potent, and commercially available inhibitors of PI3K and MEK (upstream of ERK), respectively. They are essential for validating that the observed effects of this compound are indeed mediated through these pathways.

By following the comprehensive approach outlined in this guide, researchers can systematically investigate and confirm the mechanism of action of this compound. This will not only contribute to the fundamental understanding of this natural compound but also pave the way for its potential development as a novel therapeutic agent.

References

Unraveling the Biological Targets of Neorauflavene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neorauflavene, a phenolic isoflavonoid isolated from Neorautanenia edulis, has emerged as a compound of interest due to its documented antibacterial properties. This guide provides a comparative analysis of this compound's potential biological targets, drawing upon the known mechanisms of action of related isoflavonoids and outlining experimental approaches for its cross-validation. While specific data on this compound remains limited, this document serves as a foundational resource to direct future research and drug discovery efforts.

Comparative Analysis of Potential Biological Activities

At present, the primary reported biological activity of this compound is its antibacterial effect against a spectrum of both Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Streptococcus suis, Streptococcus agalactiae, Pseudomonas aeruginosa, Bacillus subtilis, and Riemerella anatipestifer.[1][2] To provide a comparative context, the following table summarizes the known biological activities of this compound alongside other well-studied flavonoids, highlighting the potential, yet unconfirmed, activities of this compound.

CompoundClassDocumented Antibacterial ActivityKnown Eukaryotic Targets/Pathways
This compound IsoflavanoidYes (Broad-spectrum)Not yet determined
Genistein IsoflavoneYesTyrosine kinases, PI3K/Akt, NF-κB
Quercetin FlavonolYesPI3K/Akt, NF-κB, MAP Kinase
Luteolin FlavoneYesPI3K/Akt, NF-κB, STAT3

Note: The eukaryotic targets listed for other flavonoids are potential areas of investigation for this compound but have not been experimentally validated.

Postulated Mechanisms of Action and Biological Targets

Based on the known mechanisms of flavonoids, this compound's antibacterial activity could be attributed to one or more of the following:

  • Inhibition of Nucleic Acid Synthesis: Flavonoids can interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

  • Disruption of Cytoplasmic Membrane Function: Alteration of the bacterial cell membrane's integrity and permeability can lead to leakage of essential cellular components and ultimately, cell death.

  • Inhibition of Energy Metabolism: Interference with the electron transport chain and ATP synthesis can deprive bacterial cells of the energy required for survival.

In eukaryotic systems, flavonoids are known to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3][4] It is plausible that this compound could exert similar effects, making it a candidate for investigation in diseases such as cancer and inflammatory disorders. Potential signaling pathways that could be affected by this compound include:

  • NF-κB Signaling Pathway: A central regulator of inflammation and immune responses.

  • PI3K/Akt Signaling Pathway: Crucial for cell survival, growth, and proliferation.

Experimental Protocols for Target Validation

To elucidate the specific biological targets of this compound, a systematic experimental approach is required. The following protocols are standard methodologies used in the field.

Antibacterial Mechanism of Action Assays
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To quantify the antibacterial potency of this compound against a panel of clinically relevant bacteria.

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: To determine if this compound directly inhibits these key bacterial enzymes.

  • Cytoplasmic Membrane Permeability Assays: Using fluorescent probes like propidium iodide to assess membrane damage.

  • Cellular Respiration Inhibition Assays: Measuring oxygen consumption to evaluate the effect on the electron transport chain.

Eukaryotic Target Identification and Validation
  • Cell Viability and Proliferation Assays (e.g., MTT, BrdU): To assess the cytotoxic and anti-proliferative effects of this compound on various cell lines (e.g., cancer cell lines, immune cells).

  • Western Blot Analysis: To investigate the modulation of key proteins in signaling pathways like NF-κB (p65, IκBα) and PI3K/Akt (Akt, mTOR).

  • Kinase Inhibition Assays: To screen for direct inhibitory activity against a panel of protein kinases.

  • Reporter Gene Assays: To measure the effect of this compound on the transcriptional activity of signaling pathways (e.g., NF-κB luciferase reporter assay).

Visualizing Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that this compound might modulate based on the known actions of other flavonoids, and a general workflow for its target validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibition Ikk IKK This compound->Ikk Inhibition Akt Akt PI3K->Akt Akt->Ikk IkB IκB Ikk->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow for Target Validation Start Start: This compound Screening Initial Screening (e.g., Antibacterial, Cytotoxicity) Start->Screening Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) Screening->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Screening->Pathway Target Specific Target Identification (e.g., Affinity Chromatography, Proteomics) Mechanism->Target Pathway->Target Validation In Vivo Validation (Animal Models) Target->Validation End End: Validated Target Validation->End

Caption: A generalized experimental workflow for the cross-validation of this compound's biological targets.

Future Directions and Conclusion

The study of this compound is in its nascent stages. While its antibacterial activity is established, a significant opportunity exists to uncover its specific molecular targets and explore its potential in other therapeutic areas. The experimental approaches and potential mechanisms of action outlined in this guide provide a roadmap for future research. A thorough investigation into this compound's biological activities will be crucial in determining its true therapeutic potential and in the development of novel drugs based on its unique chemical structure. Researchers are encouraged to pursue these avenues to unlock the full potential of this promising natural compound.

References

Revitalizing β-Lactam Efficacy: A Comparative Guide to Natural Product Adjuvants Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to nature to find novel compounds that can restore the effectiveness of existing antibiotics. This guide provides a comparative analysis of three promising natural compounds—Corilagin, Cinnamaldehyde, and Baicalin—that have demonstrated significant synergistic activity with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural product adjuvants to combat antibiotic-resistant bacteria.

Comparative Analysis of Synergistic Activity

The synergistic potential of Corilagin, Cinnamaldehyde, and Baicalin in combination with various β-lactam antibiotics has been evaluated using standard in vitro methods. The following tables summarize the key quantitative data from these studies, highlighting the reduction in the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic in the presence of the natural compound and the Fractional Inhibitory Concentration Index (FICI), a key indicator of synergy. An FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Activity of Corilagin with β-Lactams against MRSA
β-Lactam AntibioticMRSA Strain(s)MIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Corilagin (16 µg/mL) (µg/mL)Fold Reduction in MICFICIReference
OxacillinOM505, OM584, OM481, OM623256 - 10240.25 - 11024 - 20480.13[1][2]
CefmetazoleOM505, OM584, OM481, OM623128 - 5120.25 - 0.5512 - 1024Not Reported[1]
ImipenemOM505, OM584, OM481, OM62316 - 640.13 - 0.25123 - 256Not Reported[1]
BenzylpenicillinOM505, OM584, OM481, OM623> 10240.5 - 1> 1024Not Reported[1]
Table 2: Synergistic Activity of Cinnamaldehyde with β-Lactams against MRSA
β-Lactam AntibioticMRSA Strain(s)MIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Cinnamaldehyde (156.25 µg/mL) (µg/mL)Fold Reduction in MICFICIReference
Ampicillin18 Clinical Isolates4 - 256Not explicitly stated, but FICI indicates significant reductionNot explicitly stated0.25 - 0.5[3]
Cefotaxime18 Clinical Isolates16 - 512Not explicitly stated, but FICI indicates significant reductionNot explicitly stated0.25 - 0.5[3]
OxacillinATCC 33591 & 2 Clinical Isolates125 - 25015.6 - 31.2580.19 - 0.5[4]
Table 3: Synergistic Activity of Baicalin with β-Lactams against MRSA
β-Lactam AntibioticMRSA Strain(s)MIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Baicalin (µg/mL)Fold Reduction in MICFICIReference
OxacillinUSA300Not explicitly statedNot explicitly stated, but FICI indicates synergyNot explicitly stated0.5[1][5][6]
BenzylpenicillinMRSA & Penicillin-Resistant S. aureus125 - 2504 - 16 (with 16 µg/mL Baicalin)31.25 - 15.6Not Reported[7]
AmpicillinMRSANot explicitly statedPotentiated by 25 µg/mL BaicalinNot explicitly statedNot Reported[7]
CefotaximeMRSANot explicitly statedPotentiated by 25 µg/mL BaicalinNot explicitly statedNot Reported[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Reagents: Stock solutions of the natural compound and the β-lactam antibiotic are prepared in an appropriate solvent and diluted to the desired starting concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the β-lactam antibiotic are made. Along the y-axis, serial twofold dilutions of the natural compound are made. This creates a matrix of wells containing various concentrations of both agents. Control wells containing only the β-lactam, only the natural compound, and no antimicrobial agents are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain to be tested (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).[5][7][8][9][10]

cluster_0 Checkerboard Assay Workflow Prepare Reagents Prepare Reagents Setup Plate Setup Plate Prepare Reagents->Setup Plate Inoculate Inoculate Setup Plate->Inoculate Incubate Incubate Inoculate->Incubate Analyze Data Analyze Data Incubate->Analyze Data

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

  • Preparation of Cultures: An overnight culture of the MRSA strain is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.

  • Experimental Setup: The bacterial culture is then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in flasks containing:

    • Growth control (no antimicrobial agent)

    • β-lactam antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)

    • Natural compound alone (at a specific concentration)

    • Combination of the β-lactam and the natural compound

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11][12][13][14][15]

cluster_1 Time-Kill Curve Assay Workflow Prepare Cultures Prepare Cultures Setup Experiment Setup Experiment Prepare Cultures->Setup Experiment Incubate & Sample Incubate & Sample Setup Experiment->Incubate & Sample Count Viable Cells Count Viable Cells Incubate & Sample->Count Viable Cells Plot & Analyze Plot & Analyze Count Viable Cells->Plot & Analyze

Time-Kill Curve Assay Workflow

Mechanisms of Synergistic Action

The synergistic activity of these natural compounds stems from their ability to counteract the primary mechanisms of β-lactam resistance in MRSA. The main resistance determinant is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, which has a low affinity for β-lactam antibiotics.

Cinnamaldehyde: Targeting the SarA-mecA Regulatory Pathway

Cinnamaldehyde has been shown to potentiate the activity of β-lactams by targeting the staphylococcal accessory regulator A (SarA).[3] SarA is a global regulator that positively controls the expression of the mecA gene.

cluster_2 Cinnamaldehyde's Mechanism of Action Cinnamaldehyde Cinnamaldehyde SarA SarA Cinnamaldehyde->SarA inhibits mecA mecA SarA->mecA activates PBP2a PBP2a mecA->PBP2a encodes CellWall Cell Wall Synthesis PBP2a->CellWall enables BetaLactam β-Lactam BetaLactam->CellWall inhibits CellDeath Cell Death CellWall->CellDeath leads to (when inhibited)

Cinnamaldehyde's Mechanism of Action
Corilagin and Baicalin: Inhibition of PBP2a and Other Mechanisms

Corilagin and Baicalin appear to exert their synergistic effects through multiple mechanisms. A primary mode of action is the inhibition of PBP2a activity, which directly restores the susceptibility of MRSA to β-lactams.[1][2] Additionally, some evidence suggests that these compounds may also inhibit β-lactamase activity and increase the permeability of the bacterial cell wall, further enhancing the efficacy of β-lactam antibiotics.[1][5]

cluster_3 Corilagin & Baicalin Mechanisms Corilagin_Baicalin Corilagin / Baicalin PBP2a_activity PBP2a Activity Corilagin_Baicalin->PBP2a_activity inhibits BetaLactamase β-Lactamase Corilagin_Baicalin->BetaLactamase inhibits CellWall_Permeability Cell Wall Permeability Corilagin_Baicalin->CellWall_Permeability increases CellWall_Synthesis Cell Wall Synthesis PBP2a_activity->CellWall_Synthesis enables BetaLactam β-Lactam BetaLactam->CellWall_Synthesis inhibits CellDeath Cell Death CellWall_Synthesis->CellDeath leads to (when inhibited)

Corilagin & Baicalin Mechanisms

Conclusion

The data presented in this guide underscore the significant potential of Corilagin, Cinnamaldehyde, and Baicalin as adjuvants to β-lactam antibiotics for the treatment of MRSA infections. By targeting key resistance mechanisms, these natural compounds can restore the efficacy of well-established antibiotics. Further research, including in vivo studies and toxicological assessments, is warranted to fully explore the clinical potential of these synergistic combinations. The development of such combination therapies represents a promising strategy in the global effort to combat antimicrobial resistance.

References

head-to-head comparison of Neorauflavene and daidzein

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, isoflavones have garnered significant attention for their diverse biological activities and potential therapeutic applications. This guide provides a detailed head-to-head comparison of two such isoflavones: Neorauflavene and the extensively studied daidzein. While a wealth of experimental data exists for daidzein, information on this compound is comparatively scarce, necessitating a partially indirect comparison based on structurally related compounds.

Overview

Daidzein is a well-characterized isoflavone found abundantly in soybeans and other legumes. Its biological effects are multifaceted, attributed to its structural similarity to estrogen, allowing it to interact with estrogen receptors.[1] Beyond its phytoestrogenic properties, daidzein exhibits a range of activities including anti-inflammatory, antioxidant, and anticancer effects.[2][3]

This compound , a phenolic isoflavonoid, is isolated from the plant Neorautanenia edulis. While research on this compound is limited, it has been identified as possessing antibacterial properties. Due to the scarcity of direct experimental data for this compound, this guide will also draw upon data from the structurally similar isoflavone, neobavaisoflavone , to infer potential biological activities.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for daidzein and neobavaisoflavone, the latter serving as a proxy for potential activities of this compound.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
Daidzein Staphylococcus aureus64[4]
Vancomycin-resistant Enterococcus faecalis16 - 128[4]
This compound Enterococcus faecalisData not available-
Streptococcus suisData not available-
Streptococcus agalactiaeData not available-
Pseudomonas aeruginosaData not available-
Bacillus subtilisData not available-
Riemerella anatipestiferData not available-

Table 2: Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)Reference
Daidzein BEL-7402 (Human hepatoma)59.7 ± 8.1[2]
A549 (Human lung carcinoma)>100[2]
HeLa (Human cervical cancer)>100[2]
HepG-2 (Human liver cancer)>100[2]
MG-63 (Human osteosarcoma)>100[2]
A-375 (Human melanoma)18[5]
Neobavaisoflavone (as a proxy for this compound) SW1783 (Anaplastic astrocytoma)~10 (significant viability decrease)[6]
LNCaP (Prostate cancer)50 (used in combination studies)[7]

Table 3: Anti-inflammatory Activity (ED50/IC50)

CompoundParameter InhibitedCell LineED50/IC50 (µM)Reference
Daidzein Nitric Oxide (NO) ProductionRAW264.7-[3]
IL-6 ProductionRAW264.7-[3]
TNF-α ProductionRAW264.7-[3]
COX-2 ExpressionRAW264.7-[1]
Neobavaisoflavone (as a proxy for this compound) IL-1β ProductionRAW264.723.11[8]
IL-6 ProductionRAW264.75.03[9]
IL-12p40 ProductionRAW264.75.23[8]
IL-12p70 ProductionRAW264.75.26[8]
TNF-α ProductionRAW264.718.80[8]
Nitric Oxide (NO) ProductionRAW264.7-[10]

Signaling Pathways

Daidzein's Mechanism of Action

Daidzein exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, daidzein has been shown to inhibit the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] Specifically, it can reduce the phosphorylation of IKKα/β, IκBα, and p65, and inhibit the nuclear translocation of p65.[1] It also suppresses the phosphorylation of p38 and ERK in the MAPK pathway.[1]

Daidzein_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK MAPK (p38, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) Nucleus->Inflammatory_Genes transcription Daidzein Daidzein Daidzein->IKK Daidzein->MAPK

Daidzein's inhibitory effect on NF-κB and MAPK pathways.
Potential Mechanism of Action for this compound (inferred from Neobavaisoflavone)

Studies on neobavaisoflavone suggest that it also exerts anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[10] This indicates that this compound may share a similar mechanism of action, targeting these critical inflammatory cascades to reduce the production of pro-inflammatory mediators.

Neorauflavene_Inferred_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Inflammatory_Mediators Inflammatory Mediators (ROS, RNS, Cytokines) NFkB_pathway->Inflammatory_Mediators production MAPK_pathway->Inflammatory_Mediators production This compound This compound (inferred from Neobavaisoflavone) This compound->NFkB_pathway This compound->MAPK_pathway

Inferred inhibitory pathways for this compound.

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound (Daidzein or this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Wells A->C B Serial Dilution of Test Compound B->C D Incubate Plate C->D E Read MIC D->E MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

The Stability of Neorauflavene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structural stability of the neoflavonoid, neorauflavene, in comparison to other well-studied flavonoid classes. This guide provides insights based on established principles of flavonoid chemistry, supported by experimental data for related compounds, to assist in drug development and research applications.

This compound, a phenolic isoflavonoid belonging to the neoflavonoid subclass, presents a unique structural profile that influences its stability. While direct experimental stability data for this compound is not extensively available in current literature, we can infer its stability characteristics by comparing its structure to that of other flavonoids for which stability has been experimentally determined. This guide provides a comparative analysis, summarizes relevant quantitative data, and details common experimental protocols for assessing flavonoid stability.

Comparative Stability of Flavonoids: A Data-Driven Overview

The stability of a flavonoid is intrinsically linked to its chemical structure. Factors such as hydroxylation patterns, the presence of a C2-C3 double bond, and glycosylation play crucial roles in determining a molecule's susceptibility to degradation under various conditions like heat, light, and pH changes. The following table summarizes stability data for several representative flavonoids, offering a baseline for predicting the behavior of this compound.

Flavonoid ClassCompoundKey Structural FeaturesRelative StabilityConditions of Degradation
Neoflavonoid This compound4-phenylchroman core, methoxy group, resorcinol moietyPredicted to have moderate to high stabilityLikely susceptible to oxidation at hydroxyl groups, potential for photodegradation.
Flavanone NaringinNo C2-C3 double bond, glycosylatedHighRelatively stable to light and oxygen.
Flavanone EriodictyolNo C2-C3 double bondHighMore stable than flavonols and flavones.
Flavonol RutinC2-C3 double bond, 3-hydroxyl group, glycosylatedModerateThe 3-hydroxyl group and C2-C3 double bond decrease stability.[1]
Flavonol QuercetinC2-C3 double bond, 3-hydroxyl groupLow to ModerateSusceptible to photodegradation and oxidation.
Flavone LuteolinC2-C3 double bondModerateMore stable than flavonols with a 3-hydroxyl group.[1]
Flavan-3-ol Mesquitol-LowHighly susceptible to degradation by light and oxygen.[1]

Note: The stability of this compound is predicted based on its structural similarity to other stable flavonoids and the absence of highly reactive functional groups.

Predicting the Stability of this compound

This compound's structure suggests a moderate to high level of stability. Key features contributing to this prediction include:

  • Saturated Heterocyclic Ring: Like flavanones (naringin, eriodictyol), this compound possesses a saturated heterocyclic C-ring, which generally imparts greater stability compared to the C2-C3 double bond found in flavones and flavonols.[1]

  • Absence of a 3-Hydroxyl Group: The presence of a hydroxyl group at the 3-position of the C-ring is known to decrease the stability of flavonoids.[1] this compound lacks this feature, which likely contributes to its enhanced stability.

  • Methoxy Group: The methoxy group on the A-ring may offer some protection against degradation.

However, the resorcinol moiety (1,3-dihydroxybenzene) on the B-ring presents potential sites for oxidation, which could be a primary degradation pathway.

Experimental Protocols for Assessing Flavonoid Stability

To empirically determine the stability of this compound and compare it to other flavonoids, standardized experimental protocols are essential. A typical workflow for assessing stability under forced degradation conditions is outlined below.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of the flavonoid in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Photostability: Expose the solution to a controlled light source (e.g., Xenon lamp) with a specific illuminance and duration, as per ICH Q1B guidelines. A dark control should be run in parallel.

    • Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • pH Stability: Adjust the pH of the solutions to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions and monitor over time.

    • Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

  • Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • HPLC Conditions: A C18 column is commonly used with a gradient elution of water (often with a small amount of formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

    • Quantification: The degradation of the flavonoid is quantified by measuring the decrease in the peak area of the parent compound over time.

  • Data Analysis: Plot the percentage of the remaining flavonoid against time to determine the degradation kinetics.

Visualizing Flavonoid Stability and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the factors influencing flavonoid stability and a typical experimental workflow.

Flavonoid_Stability_Factors cluster_factors Factors Affecting Stability cluster_structural cluster_environmental Structural_Features Structural Features C2C3_Bond C2-C3 Double Bond (Decreases Stability) Structural_Features->C2C3_Bond 3_OH_Group 3-Hydroxyl Group (Decreases Stability) Structural_Features->3_OH_Group Glycosylation Glycosylation (Increases Stability) Structural_Features->Glycosylation Hydroxylation Hydroxylation Pattern Structural_Features->Hydroxylation Environmental_Factors Environmental Factors Light Light Environmental_Factors->Light Temperature Temperature Environmental_Factors->Temperature pH pH Environmental_Factors->pH Oxygen Oxygen Environmental_Factors->Oxygen Flavonoid_Stability Flavonoid Stability C2C3_Bond->Flavonoid_Stability 3_OH_Group->Flavonoid_Stability Glycosylation->Flavonoid_Stability Hydroxylation->Flavonoid_Stability Light->Flavonoid_Stability Temperature->Flavonoid_Stability pH->Flavonoid_Stability Oxygen->Flavonoid_Stability

Caption: Factors influencing flavonoid stability.

Stability_Testing_Workflow Start Start: Flavonoid Solution Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidation) Start->Stress_Conditions Time_Sampling Time-Point Sampling Stress_Conditions->Time_Sampling Time_Sampling->Stress_Conditions HPLC_Analysis HPLC-UV/MS Analysis Time_Sampling->HPLC_Analysis t = 0, 2, 4... hrs Data_Analysis Data Analysis (Degradation Kinetics) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for stability testing.

Conclusion

While further experimental studies are required to definitively establish the stability profile of this compound, a structural comparison with other flavonoids provides valuable predictive insights. Its neoflavonoid core, lacking some of the structural motifs associated with instability in other flavonoid classes, suggests that this compound is likely a relatively stable compound. For researchers and drug development professionals, understanding these predicted stability characteristics is crucial for designing appropriate formulation, storage, and delivery strategies. The experimental protocols and comparative data presented in this guide offer a framework for conducting empirical stability studies and for making informed decisions in the development of flavonoid-based therapeutics and products.

References

Safety Operating Guide

Navigating the Safe Disposal of Neorauflavene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Neorauflavene, a phenolic neorautanenia isoflavanoid, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

Protective EquipmentSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves
Body ProtectionImpervious clothing
Respiratory ProtectionSuitable respirator

This data is based on general safety data sheet recommendations[1].

Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to engage an approved waste disposal plant[1]. Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.

  • Containment: Ensure all this compound waste, including pure compound, solutions, and contaminated materials, is securely contained in a suitable, labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other relevant hazard symbols or information as required by your institution and local regulations.

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents, to prevent hazardous reactions[1].

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. They are equipped to handle and transport hazardous materials to an approved waste disposal facility.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal service, in accordance with laboratory and regulatory requirements.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].

  • Wear Full PPE: Before addressing the spill, don the full personal protective equipment listed in the table above[1].

  • Contain the Spill: Prevent further spread of the spill. For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol[1].

  • Collect and Dispose: Carefully collect all contaminated materials, including the absorbent material and any contaminated clothing, into a labeled hazardous waste container. Dispose of this waste through an approved waste disposal plant[1].

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institution's protocols.

Disposal Workflow

Neorauflavene_Disposal_Workflow cluster_prep Preparation cluster_action Action cluster_disposal Final Disposal A Identify this compound Waste B Segregate Waste in a Labeled, Sealed Container A->B Contain C Contact Environmental Health & Safety (EHS) B->C Initiate Disposal D Schedule Waste Pickup C->D Arrange E Transfer to Approved Waste Disposal Plant D->E Transport F Document Disposal E->F Record

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.